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  • Product: 2-ethenyl-1H-indole
  • CAS: 53654-35-6

Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectral Analysis of 2-Ethenyl-1H-indole: Structural Elucidation and Methodologies

Executive Summary 2-Ethenyl-1H-indole (commonly referred to as 2-vinylindole, CAS 53654-35-6) is a highly versatile and privileged building block in organic synthesis and medicinal chemistry[1]. It serves as a critical d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethenyl-1H-indole (commonly referred to as 2-vinylindole, CAS 53654-35-6) is a highly versatile and privileged building block in organic synthesis and medicinal chemistry[1]. It serves as a critical diene precursor in Diels-Alder cycloadditions for the construction of complex carbazole alkaloids, tubulin polymerization inhibitors, and antiviral therapeutic agents[2]. Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount to verify its successful synthesis, assess its purity, and understand its electronic properties prior to downstream functionalization.

This technical guide provides an in-depth analysis of the 1 H and 13 C NMR spectral data for 2-ethenyl-1H-indole, detailing the causality behind the observed chemical shifts and outlining a self-validating experimental protocol for its synthesis and characterization.

Part 1: 1 H NMR Spectral Data and Spin-System Causality

The 1 H NMR spectrum of 2-ethenyl-1H-indole in CDCl 3​ presents a classic example of an AMX spin system coupled with a highly conjugated heteroaromatic core. The vinylic protons act as the primary diagnostic markers for the molecule[3].

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)Integration
Indole NH 8.16br s-1H
H-4 7.57d7.61H
H-7 7.33dd7.6, 0.81H
H-6 7.19td7.6, 0.81H
H-5 7.09td7.6, 0.81H
-CH= (Vinylic) 6.75dd17.6, 11.21H
H-3 6.55s-1H
=CH 2​ (trans) 5.75d17.61H
=CH 2​ (cis) 5.35d11.21H
Causality of the Chemical Shifts

The vinylic protons provide the most definitive confirmation of the ethenyl group. The internal vinylic proton (-CH=) appears as a distinct doublet of doublets (dd) at δ 6.75 due to vicinal coupling with the two terminal vinylic protons. The large coupling constant ( 3J = 17.6 Hz) is governed by the Karplus equation and is characteristic of a trans dihedral relationship, while the smaller coupling constant ( 3J = 11.2 Hz) denotes a cis relationship[3].

The terminal protons appear as clean doublets at δ 5.75 and δ 5.35. The geminal coupling ( 2J ) between these terminal protons is negligible (~0 Hz) because the terminal alkene is unpolarized, resulting in distinct doublets rather than complex multiplets. The indole NH appears as a broad singlet at δ 8.16 due to the quadrupolar relaxation of the nitrogen-14 nucleus and intermolecular proton exchange in the solvent.

G VCH Internal Vinylic CH δ 6.75 (dd) VCH2t Terminal Vinylic CH2 (trans) δ 5.75 (d) VCH->VCH2t ³J_trans = 17.6 Hz VCH2c Terminal Vinylic CH2 (cis) δ 5.35 (d) VCH->VCH2c ³J_cis = 11.2 Hz VCH2t->VCH2c ²J_gem ≈ 0 Hz

Caption: Spin-spin coupling network of the ethenyl group in 2-ethenyl-1H-indole.

Part 2: 13 C NMR Spectral Data and Electronic Environment

The 13 C NMR spectrum corroborates the structural framework, highlighting the extended conjugation between the indole π-system and the C2-ethenyl group[4].

Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )
Carbon PositionChemical Shift (δ, ppm)Assignment Rationale
C-7a 136.4Quaternary aromatic, adjacent to N
C-2 136.1Quaternary aromatic, conjugated to vinyl
C-3a 128.4Quaternary aromatic
Vinylic -CH= 125.2sp 2 methine, highly conjugated
C-6 122.6Aromatic methine
C-4 120.7Aromatic methine
C-5 120.3Aromatic methine
Vinylic =CH 2​ 113.5sp 2 methylene, terminal
C-7 110.6Aromatic methine, shielded by N lone pair
C-3 102.5Aromatic methine, highly shielded by resonance
Causality of the Chemical Shifts

The electron-donating nature of the indole nitrogen (via resonance) significantly shields C-3, pushing its resonance upfield to δ 102.5. The terminal vinylic carbon (=CH 2​ ) resonates at δ 113.5, which is typical for a conjugated terminal alkene. Conversely, the internal vinylic carbon is shifted downfield to δ 125.2 due to its proximity to the electron-withdrawing inductive effect of the heteroaromatic ring[4].

Part 3: Experimental Protocol for Synthesis and NMR Verification

To ensure a self-validating experimental setup, the synthesis of 2-ethenyl-1H-indole is reliably achieved via a Wittig olefination of 1H-indole-2-carbaldehyde[2]. This protocol is designed to maximize yield while minimizing side reactions.

Step-by-Step Methodology
  • Ylide Generation : Suspend methyltriphenylphosphonium bromide (MePPh 3​ Br, 6.0 equiv.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Deprotonation : Add n-butyllithium (nBuLi, 5.5 equiv.) dropwise. Causality: The strong base forcefully deprotonates the phosphonium salt, generating the highly reactive, deep-yellow phosphorus ylide. Stir for 30 minutes to ensure complete ylide formation[2].

  • Olefination : Dissolve 1H-indole-2-carbaldehyde (1.0 equiv.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. Causality: The aldehyde carbonyl undergoes nucleophilic attack by the ylide, forming an oxaphosphetane intermediate that spontaneously collapses to yield the alkene and triphenylphosphine oxide[2].

  • Reaction Progression : Allow the mixture to warm to room temperature and stir for an additional 4 hours to drive the reaction to completion.

  • Quenching and Extraction : Quench the reaction with saturated aqueous NH 4​ Cl to neutralize excess base. Extract the aqueous layer with ethyl acetate (EtOAc). Wash the combined organic layers with brine and dry over anhydrous MgSO 4​ .

  • Purification : Concentrate the filtrate in vacuo. Purify the crude residue via silica gel flash chromatography (EtOAc/Hexane, 5:95) to isolate 2-ethenyl-1H-indole as an off-white solid[2].

  • NMR Acquisition : Dissolve ~15 mg of the purified compound in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard). Acquire the 1 H NMR spectrum at 400 MHz (16 scans, 1 s relaxation delay) and the 13 C NMR spectrum at 100 MHz (1024 scans, 2 s relaxation delay).

G A 1H-Indole-2-carbaldehyde B MePPh3Br + nBuLi (THF, 0 °C) A->B Reagents C Wittig Olefination Intermediate B->C Ylide Formation D 2-Ethenyl-1H-indole (Target) C->D Alkene Generation

Caption: Synthetic workflow for 2-ethenyl-1H-indole via Wittig olefination.

References

  • 2-Ethenyl-1H-indole|CAS 53654-35-6 - Benchchem Source: benchchem.com URL:[1]

  • Synthesis of pyrrolocarbazoles with N-substituted alkynyl-, alkylcyano- and alkylhydroxyl-groups Source: arkat-usa.org URL:[2]

  • Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma Source: semanticscholar.org URL:[3]

  • 2-Ethenyl-1H-indole|CAS 53654-35-6 - Benchchem (Biofuel & Structural Research) Source: benchchem.com URL:[4]

Sources

Exploratory

The Solvation Dynamics and Reactivity of 2-Vinylindole: A Technical Guide for Synthetic Chemists

Executive Summary 2-Vinylindole (2-ethenyl-1H-indole) is a privileged structural motif and a highly versatile synthon in organic chemistry. Characterized by an extended π -conjugated system that encompasses both the indo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Vinylindole (2-ethenyl-1H-indole) is a privileged structural motif and a highly versatile synthon in organic chemistry. Characterized by an extended π -conjugated system that encompasses both the indole core and the C2-vinyl group, it serves as a potent internal-external ring diene for [4+2] cycloadditions and a nucleophile in asymmetric Friedel-Crafts reactions. However, the unique physicochemical properties of 2-vinylindole—specifically its rigid, hydrophobic aromatic core paired with a hydrogen-bond donating N-H group—create complex solubility behaviors that dictate reaction design.

This whitepaper provides an in-depth analysis of the solubility of 2-vinylindole in common organic solvents, explaining the causality behind solvent selection and providing self-validating experimental protocols for drug development professionals and synthetic researchers.

Physicochemical Profile and Solvation Thermodynamics

The molecular architecture of 2-vinylindole ( C10​H9​N , MW: 143.19 g/mol ) heavily influences its solvation thermodynamics. The molecule is predominantly lipophilic, yet the pyrrolic nitrogen introduces a localized dipole and hydrogen-bonding capability. Consequently, 2-vinylindole exhibits poor solubility in highly polar protic solvents (like water or cold aliphatic alcohols) but dissolves readily in polar aprotic and halogenated solvents [1].

When designing a synthetic route, the choice of solvent must balance the need to fully dissolve the substrate with the electronic requirements of the transition state. For instance, non-coordinating solvents are mandatory for Lewis acid-catalyzed transformations to prevent solvent-catalyst competitive binding, whereas highly polar aprotic solvents are required to stabilize ionic intermediates in base-promoted reactions [2].

Table 1: Solubility Profile of 2-Vinylindole in Common Organic Solvents

SolventDielectric Constant ( ε )Solubility LevelSolvation MechanismOptimal Synthetic ApplicationDichloromethane (DCM)8.93ExcellentDipole-induced dipole interactions; disrupts π π stacking.Lewis acid catalysis, Friedel-Crafts,[4+2] cycloadditions.Dimethylformamide (DMF)36.7ExcellentStrong hydrogen bond acceptance from the indole N-H.Base-promoted alkylations, Cyanide-catalyzed imino-Stetter.Tetrahydrofuran (THF)7.58HighEther oxygen acts as an H-bond acceptor.Metal-catalyzed cross-couplings, Grignard reactions.Methanol (MeOH)32.7Poor to ModerateProtic nature clashes with the highly hydrophobic π -system.Rarely used pure; requires co-solvents (e.g., DCM) for reductions.Hexane / Heptane1.88Very PoorInsufficient polarity to overcome crystal lattice energy.Precipitation, recrystallization, and chromatography eluents.

Causality in Solvent Selection: Field-Proven Insights

Halogenated Solvents for Catalytic Asymmetric Reactions

In asymmetric Friedel-Crafts reactions of 2-vinylindoles with nitroalkenes, Dichloromethane (DCM) is the solvent of choice [1].

  • The Causality: DCM provides excellent solvation of the hydrophobic 2-vinylindole without coordinating to the transition metal catalyst (e.g., chiral Ni(II) or Pd(II) complexes). If a coordinating solvent like THF or DMF were used, the solvent molecules would occupy the open coordination sites on the metal center, shutting down the catalytic cycle and destroying enantioselectivity.

Mixed-Solvent Systems to Overcome Protic Incompatibility

During the total synthesis of complex indole alkaloids such as Hinckdentine A, researchers encountered severe solubility issues when attempting to reduce 2-vinylindole derivatives in pure methanol [3].

  • The Causality: The extended hydrophobic surface area of the vinylindole core causes it to aggregate in protic solvents like methanol, leading to unreacted starting material.

  • The Solution: By employing a 1:1 mixture of Methanol and Dichloromethane , the DCM effectively solvates the hydrophobic core, while the methanol remains available to act as a proton source and participate in the reduction mechanism.

Polar Aprotic Solvents for Anionic Intermediates

For the synthesis of 2-vinylindole-3-acetic acid derivatives via a cyanide-catalyzed imino-Stetter reaction, DMF is strictly required [2].

  • The Causality: This reaction proceeds via a highly polar, anionic intermediate (a Breslow-type intermediate). DMF possesses a high dielectric constant that stabilizes these diffuse anionic charges, while its aprotic nature prevents the premature protonation and quenching of the reactive catalytic species.

Workflow Visualizations

The following diagrams map the logical decision trees and mechanistic pathways dictated by the solvation dynamics of 2-vinylindole.

SolventSelection Start 2-Vinylindole Reaction Planning PolarityCheck Reaction Polarity Requirement? Start->PolarityCheck NonPolar Lewis Acid Catalysis (e.g., Friedel-Crafts) PolarityCheck->NonPolar Low Polarity Polar Base-Promoted or Anionic Intermediates PolarityCheck->Polar High Polarity Mixed Reductions / Proton-Dependent PolarityCheck->Mixed Protic Needs DCM Dichloromethane (DCM) Excellent Solubility Non-coordinating NonPolar->DCM DMF DMF / DMSO High Solubility Stabilizes Ions Polar->DMF MixSolv DCM:MeOH (1:1) Balances Solubility & Proton Donation Mixed->MixSolv

Figure 1: Decision tree for selecting the optimal solvent for 2-vinylindole reactions.

MechanisticPathway Reagents 2-Vinylindole + Dienophile Solvation Solvation in DCM (Disrupts Pi-Stacking) Reagents->Solvation Activation Lewis Acid Activation (Open Coordination Sites) Solvation->Activation Cycloaddition [4+2] Cycloaddition HOMO-LUMO Interaction Activation->Cycloaddition Product Tetrahydrocarbazole Derivative Cycloaddition->Product

Figure 2: Mechanistic pathway of 2-vinylindole in a [4+2] cycloaddition within DCM.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems . Each protocol includes built-in diagnostic checkpoints to confirm the physical and chemical state of the reaction before proceeding to the next step.

Protocol A: Asymmetric Friedel-Crafts Alkylation in Dichloromethane

Objective: To achieve high enantioselectivity by utilizing a non-coordinating solvent that fully dissolves the diene.

  • Preparation & Solvation: In an oven-dried Schlenk flask under argon, add 2-vinylindole (1.0 equiv, 0.5 mmol). Introduce anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration (5.0 mL).

    • Validation Checkpoint 1: Visually inspect the flask. The solution must be completely transparent with a pale yellow hue. Any turbidity indicates moisture contamination or degraded starting material.

  • Catalyst Introduction: Add the chiral Ni(II) or Pd(II) catalyst complex (10 mol%). Stir at room temperature for 10 minutes.

    • Validation Checkpoint 2: A distinct color shift (often to deep orange or red, depending on the ligand) should occur, confirming the active catalyst is fully solvated and not precipitating.

  • Electrophile Addition: Slowly add the nitroalkene (1.2 equiv) dropwise over 5 minutes.

  • Reaction Monitoring: Stir at room temperature.

    • Validation Checkpoint 3: Perform TLC analysis (Hexane:EtOAc, 4:1) every 2 hours. The highly UV-active 2-vinylindole spot ( Rf​≈0.6 ) should steadily deplete, replaced by a lower Rf​ product spot.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Low-Temperature Reduction using a Mixed-Solvent System

Objective: To perform a reduction requiring a protic source without precipitating the hydrophobic 2-vinylindole intermediate.

  • Solvent Engineering: Prepare a 1:1 (v/v) mixture of anhydrous Methanol and Dichloromethane (e.g., 5 mL MeOH + 5 mL DCM).

  • Substrate Solvation: Add the 2-vinylindole derivative (0.5 mmol) to the mixed solvent at room temperature.

    • Validation Checkpoint 1: The substrate must dissolve completely. If a parallel control is run using only Methanol, the control will appear as a cloudy suspension, validating the necessity of the DCM co-solvent [3].

  • Cooling: Cool the homogenous solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add the reducing agent (e.g., NaBH4​ or BH3​ complex) portion-wise.

    • Validation Checkpoint 2: Gentle effervescence (hydrogen gas evolution) should be observed upon addition, confirming the active hydride is reacting with the protic solvent/substrate complex.

  • Completion & Workup: Stir for 1 hour at 0 °C. Validate completion via LC-MS (disappearance of the parent mass). Quench carefully with water, evaporate the volatiles, and extract the aqueous layer with Ethyl Acetate.

References

  • Arai, T., Tsuchida, A., Miyazaki, T., & Awata, A. "Catalytic Asymmetric Synthesis of Chiral 2-Vinylindole Scaffolds by Friedel–Crafts Reaction." Organic Letters, 2017. URL:[Link]

  • Seo, H.-A., & Cheon, C.-H. "Synthesis of 2-Vinylindole-3-Acetic Acid Derivatives via Cyanide-Catalyzed Imino-Stetter Reaction." The Journal of Organic Chemistry, 2016. URL:[Link]

  • Liu, Y., & McWhorter, W. W. "Total Synthesis of Hinckdentine A." Organic Letters, 2021. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53654-35-6, 2-Ethenyl-1H-indole." PubChem, 2024. URL:[Link]

Protocols & Analytical Methods

Method

polymerization techniques for 2-vinylindole to form poly(2-vinylindole)

Application Note: Advanced Polymerization Techniques for 2-Vinylindole to Form Poly(2-vinylindole) Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Applicati...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Polymerization Techniques for 2-Vinylindole to Form Poly(2-vinylindole)

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

2-Vinylindole (2-ethenyl-1H-indole) is a highly versatile, electron-rich monomer. The indole core is a privileged scaffold in medicinal chemistry, and its derivatives exhibit potent biological activities, including acting as tubulin polymerization inhibitors that disrupt cancer cell division[1]. Beyond oncology, the polymerization of vinylindoles yields macromolecules with exceptional optoelectronic, hole-transporting, and photoconductive properties, making them highly valuable for organic electronics and photorefractive materials[1][2].

As a Senior Application Scientist, selecting the correct polymerization technique requires understanding the inherent causality dictated by the monomer's electronic structure. The vinyl group at the C2 position is conjugated with the electron-rich indole π -system. This high electron density makes 2-vinylindole highly reactive, producing a relatively unstable, non-conjugated propagating radical. Consequently, traditional Free Radical Polymerization (FRP) often results in poor molecular weight control, broad polydispersity indices (PDI > 1.8), and unpredictable chain termination[3][4].

To achieve precise architectural control—essential for drug delivery block copolymers or uniform electronic thin films—advanced techniques such as Cationic Polymerization and Reversible Addition-Fragmentation chain Transfer (RAFT / MADIX) must be employed.

Technique Selection: The Causality of Reagent Choice

A. Cationic Polymerization

The electron-donating nature of the indole ring effectively stabilizes the propagating carbocation at the vinyl group. Lewis acid initiators (e.g., BF3​⋅OEt2​ ) rapidly polymerize 2-vinylindole even at sub-zero temperatures.

  • Causality: The strong nucleophilicity of the monomer allows for rapid chain growth, but the reaction is highly sensitive to trace moisture, which acts as a chain-terminating nucleophile.

B. RAFT / MADIX Polymerization (Optimal for Control)

For controlled radical polymerization, RAFT is the gold standard. However, standard dithiobenzoate Chain Transfer Agents (CTAs) fail with vinylindoles.

  • Causality: Because the 2-vinylindole propagating radical is highly reactive, its addition to a dithiobenzoate creates an intermediate radical that is overly stable. This causes severe rate retardation or complete inhibition[2][3].

  • The Solution: Macromolecular Design via Interchange of Xanthates (MADIX). Xanthates (O-alkyl dithiocarbonates) possess a much higher fragmentation rate ( kfrag​ ). They provide the exact kinetic balance required to maintain the main chain equilibrium without trapping the radical, yielding well-defined poly(2-vinylindole) with PDI < 1.40[2].

Figure 1: RAFT/MADIX polymerization mechanism for 2-vinylindole.

Quantitative Data Summary

The table below summarizes the expected outcomes based on the chosen polymerization technique, synthesizing historical data for vinylindole derivatives[2][3][4].

Polymerization TechniqueInitiator / CatalystChain Transfer Agent (CTA)SolventTemp (°C)Expected Mn​ (Da)PDI ( Mw​/Mn​ )
Free Radical (FRP) AIBNNoneDMF / Toluene60 - 8010,000 - 50,0001.80 - 2.50
Cationic BF3​⋅OEt2​ None CH2​Cl2​ -78 to 05,000 - 20,0001.50 - 2.00
RAFT / MADIX AIBNXanthate (e.g., CTA 2)*1,4-Dioxane605,000 - 25,0001.20 - 1.40

*CTA 2 = O-ethyl-S-(1-phenylethyl)dithiocarbonate.

Experimental Protocol: Xanthate-Mediated RAFT Polymerization of 2-Vinylindole

This protocol is designed as a self-validating system . By tracking the reaction kinetics, the operator can mathematically prove the "living" nature of the polymerization before committing to downstream applications.

Materials Required:
  • Monomer: 2-Vinylindole (Purified via recrystallization from hexane to remove inhibitors).

  • Initiator: 2,2'-Azobis(isobutyronitrile) (AIBN) (Recrystallized from methanol).

  • CTA: O-ethyl-S-(1-phenylethyl)dithiocarbonate (Xanthate CTA).

  • Solvent: 1,4-Dioxane (Anhydrous, degassed).

Step-by-Step Methodology:

Step 1: Reagent Preparation & Mixing

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-vinylindole (1.00 g, 6.98 mmol).

  • Add the Xanthate CTA (16.8 mg, 0.0698 mmol) to achieve a [Monomer]:[CTA] molar ratio of 100:1.

  • Add AIBN (2.3 mg, 0.014 mmol) to achieve a [CTA]:[Initiator] ratio of 5:1. (Causality: A low initiator concentration ensures that the vast majority of polymer chains are derived from the CTA, preserving the living end-groups).

  • Dissolve the mixture in 4.0 mL of anhydrous 1,4-Dioxane.

Step 2: Deoxygenation (Critical Step) 5. Seal the Schlenk flask and subject the mixture to three consecutive Freeze-Pump-Thaw cycles.

  • Causality: Oxygen is a potent radical scavenger. Even trace amounts will quench the propagating radicals, leading to an induction period or complete reaction failure. Backfill with ultra-pure Argon after the final cycle.

Step 3: Polymerization & Self-Validation 6. Immerse the flask in a pre-heated oil bath at 60 °C under constant stirring. 7. Self-Validation Check: At t=2,4,8, and 12 hours, withdraw 0.1 mL aliquots using an air-tight syringe.

  • Analyze via 1 H NMR (in CDCl3​ ). Calculate conversion by monitoring the disappearance of the vinylic protons ( δ 5.5–6.5 ppm) relative to the stable indole aromatic protons.

  • Analyze via Gel Permeation Chromatography (GPC). A linear plot of Mn​ versus monomer conversion proves the absence of chain termination events, validating the protocol's integrity.

Step 4: Termination and Purification 8. After 24 hours (or upon reaching the target conversion, typically ~60-70% to maintain high end-group fidelity), quench the reaction by exposing the flask to air and cooling it rapidly in an ice bath. 9. Dilute the mixture with 2 mL of THF and precipitate dropwise into 50 mL of cold methanol/hexane (1:1 v/v) under vigorous stirring.

  • Causality: Poly(2-vinylindole) is hydrophobic; the polar/aliphatic solvent blend forces rapid precipitation while leaving unreacted monomer and dead initiator fragments in solution.

  • Recover the polymer via centrifugation (8000 rpm, 10 mins), wash twice with cold methanol, and dry under vacuum at 40 °C for 24 hours.

Figure 2: Step-by-step experimental workflow for poly(2-vinylindole) synthesis.

References

  • Xanthate-Mediated Controlled Radical Polymerization of N-Vinylindole Derivatives Source: Macromolecules - ACS Publications URL:[Link]

  • Recent progress in controlled radical polymerization of N-vinyl monomers Source: ResearchGate URL:[Link]

  • Synthesis of Star Poly(N-vinylcarbazole) by Microwave-Assisted Reversible Addition-Fragmentation Chain Transfer Polymerization (RAFT) Source: MDPI URL:[Link]

Sources

Application

Application Note: Advanced Functionalization of the Ethenyl Group in 2-Ethenyl-1H-Indole

Introduction & Mechanistic Rationale 2-Ethenyl-1H-indole (commonly known as 2-vinylindole) is a highly versatile building block in the synthesis of complex indole alkaloids and pharmacologically active carbazole derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Ethenyl-1H-indole (commonly known as 2-vinylindole) is a highly versatile building block in the synthesis of complex indole alkaloids and pharmacologically active carbazole derivatives[1]. The ethenyl moiety at the C2 position significantly extends the π -conjugation of the indole core. This unique electronic topology allows the ethenyl group to participate as an electron-rich diene or a highly reactive π -nucleophile in various cycloaddition and addition paradigms[2].

Understanding the causality behind its reactivity is crucial for rational experimental design: the indole nitrogen donates electron density through the aromatic system, rendering the β -carbon of the ethenyl group highly nucleophilic[3]. Consequently, the functionalization of the ethenyl group is typically driven by electrophilic attack on the electron-rich double bond, allowing 2-vinylindoles to excel in [4+2] Diels-Alder reactions, (4+3) dearomative cycloadditions, and direct electrophilic additions[2].

Strategic Functionalization Pathways

[4+2] Cycloaddition to Tetrahydrocarbazoles

The most prominent application of the 2-ethenyl group is its participation as a 4 π component in Diels-Alder reactions[3]. When reacted with electron-deficient dienophiles (e.g., nitroalkenes, maleimides, or naphthoquinones), 2-vinylindoles undergo facile [4+2] cycloadditions[4]. The use of Lewis acids (such as AuCl3​ , Sc(OTf)3​ , or Cu(OTf)2​ ) lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, accelerating the reaction and ensuring high endo-diastereoselectivity[3].

Dearomative (4+3) Cycloaddition

Recent synthetic advancements have leveraged the 2-ethenyl group in (4+3) cycloadditions with in situ generated oxyallyl cations to construct complex cyclohepta[b]indole scaffolds[5]. This dearomative process temporarily disrupts the indole aromaticity. The reaction is driven by the capture of a highly electrophilic oxyallyl cation (generated from α -haloketones) by the ethenyl π -system, followed by a rapid ring closure that restores the structural stability of the fused system[5].

Michael-Type Additions

Beyond cycloadditions, the ethenyl group can undergo Michael-type addition reactions. For instance, the reaction of 4,7-dihydroindole derivatives with dimethyl acetylenedicarboxylate provides a convenient route to functionalized 2-vinylindoles, which can subsequently be utilized as precursors for fully aromatized carbazoles[4].

Quantitative Comparison of Functionalization Strategies

To guide experimental design and catalyst selection, the following table summarizes key reaction parameters for functionalizing the ethenyl group.

Functionalization TypeReagents / CatalystsReaction ConditionsTarget ScaffoldTypical YieldStereoselectivity
[4+2] Cycloaddition Nitroalkenes, AuCl3​ (5 mol%)Toluene, Room Temp, 1.5 hTetrahydrocarbazoles85–99%High endo preference
(4+3) Cycloaddition α -Haloketones, DIPEA, TFEToluene, Room Temp, 1 hCyclohepta[b]indoles70–92%Complete diastereoselectivity
Michael-type Addition Dimethyl acetylenedicarboxylateToluene, RefluxFunctionalized Carbazoles60–80%N/A (Aromatized)
Electrophilic Epoxidation m-CPBA CH2​Cl2​ , 0 °C to RTIndolyl Oxiranes65–75%Racemic (unless chiral cat.)

Experimental Protocols

Protocol A: Dearomative (4+3) Cycloaddition of 2-Vinylindoles

Rationale: This protocol utilizes N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to generate the oxyallyl cation from an α -haloketone[5]. 2,2,2-Trifluoroethanol (TFE) is a critical co-solvent; its high ionizing power and strong hydrogen-bond donating ability stabilize the oxyallyl cation intermediate, while its low nucleophilicity prevents unwanted solvent trapping[5].

Materials:

  • 2-Ethenyl-1H-indole (0.2 mmol, 1.0 equiv)

  • α -Bromoketone (0.28 mmol, 1.4 equiv)

  • DIPEA (52.3 μ L, 0.3 mmol, 1.5 equiv)

  • 2,2,2-Trifluoroethanol (TFE) (86.4 μ L, 1.2 mmol, 6.0 equiv)

  • Anhydrous Toluene (0.4 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve 2-ethenyl-1H-indole (0.2 mmol) and the selected α -bromoketone (0.28 mmol) in anhydrous toluene (0.4 mL) to achieve a 0.5 M concentration[5].

  • Solvent Additive: Inject TFE (86.4 μ L) into the stirring solution. Critical step: TFE is essential for stabilizing the transition state without quenching the reactive intermediates.

  • Base Addition (Initiation): Add DIPEA (52.3 μ L) dropwise over 1 minute. The reaction mixture may exhibit a slight color change, indicating the in situ generation of the oxyallyl cation and subsequent electrophilic attack on the ethenyl group[5].

  • Reaction: Stir the mixture at room temperature (20–25 °C) for exactly 1 hour. Monitor the reaction via TLC (Hexanes/EtOAc, 8:2) until the complete disappearance of the 2-vinylindole spot[5].

  • Workup & Purification: Remove the volatile solvents under reduced pressure. Load the crude residue directly onto a silica gel column and purify via flash chromatography to isolate the pure cyclohepta[b]indole derivative[5].

Protocol B: Lewis-Acid Catalyzed [4+2] Cycloaddition

Rationale: Gold(III) chloride ( AuCl3​ ) acts as a highly carbophilic π -acid, coordinating to the dienophile to lower its LUMO, thereby facilitating a rapid, room-temperature Diels-Alder reaction with the electron-rich 2-vinylindole[3].

Materials:

  • 2-Ethenyl-1H-indole (0.5 mmol, 1.0 equiv)

  • Nitroalkene (0.55 mmol, 1.1 equiv)

  • AuCl3​ (5 mol%)

  • Anhydrous Toluene (2.0 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the 2-ethenyl-1H-indole and nitroalkene in anhydrous toluene under an inert argon atmosphere[3].

  • Catalyst Addition: Quickly add AuCl3​ (5 mol%) to the solution. Caution: AuCl3​ is hygroscopic; handle rapidly or in a glovebox.

  • Reaction: Stir at room temperature for 1.5 hours. The reaction typically proceeds with high endo selectivity due to secondary orbital interactions stabilized by the metal center[3].

  • Quenching & Purification: Filter the mixture through a short pad of Celite to remove the gold catalyst, wash with dichloromethane, concentrate under reduced pressure, and purify via column chromatography[3].

Mechanistic Visualizations

pathway A 2-Ethenyl-1H-indole (Diene Precursor) C Lewis Acid Catalyst (LUMO Lowering) A->C pi-system alignment B Dienophile (e.g., Nitroalkene) B->C activation D [4+2] Cycloaddition Transition State C->D concerted addition E Tetrahydrocarbazole Scaffold D->E rearomatization

Mechanistic pathway of [4+2] cycloaddition of 2-vinylindole to form tetrahydrocarbazoles.

workflow S1 Step 1: Preparation 2-Vinylindole + alpha-haloketone S2 Step 2: Activation Add DIPEA/TFE in Toluene S1->S2 S3 Step 3: Reaction Stir 1h at Room Temp S2->S3 S4 Step 4: Purification Solvent Removal & Column Chroma S3->S4 S5 Pure Cyclohepta[b]indole S4->S5

Step-by-step experimental workflow for the (4+3) dearomative cycloaddition process.

References

  • Rossi, E., et al. "Chemistry of 2-vinylindoles: synthesis and applications." RSC Advances, 2022. URL:[Link]

  • Zhang, Y., et al. "Synthesis of Cyclohepta[b]indoles by (4 + 3) Cycloaddition of 2-Vinylindoles or 4H-Furo[3,2-b]indoles with Oxyallyl Cations." The Journal of Organic Chemistry, 2020. URL:[Link]

  • Pindur, U., et al. "Synthesis of new 2-vinylation products of indole via a Michael-type addition reaction with dimethyl acetylenedicarboxylate and their Diels-Alder reactivity as precursors of new carbazoles." The Journal of Organic Chemistry, 2006. URL:[Link]

  • Suginome, M., et al. "2- and 3-Vinylindoles as 4π Components in Cycloaddition Reactions." AIR Unimi, 2011. URL: [Link]

Sources

Method

use of 2-ethenyl-1H-indole as a building block in medicinal chemistry

Application Note: 2-Ethenyl-1H-Indole as a Privileged 4π Building Block in Medicinal Chemistry Executive Summary 2-Ethenyl-1H-indole (commonly known as 2-vinylindole, CAS 53654-35-6) is a highly versatile building block...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Ethenyl-1H-Indole as a Privileged 4π Building Block in Medicinal Chemistry

Executive Summary

2-Ethenyl-1H-indole (commonly known as 2-vinylindole, CAS 53654-35-6) is a highly versatile building block in modern medicinal chemistry[1]. Featuring an ethenyl substituent at the 2-position of the indole core, this compound functions as a unique internal-external ring diene. This structural motif enables rapid access to complex, biologically active polycyclic indole scaffolds—such as tetrahydrocarbazoles and cyclohepta[b]indoles—through stereoselective[4+2], [4+3], and cascade cycloaddition reactions[1]. This application note details the mechanistic rationale, quantitative reaction profiles, and validated experimental protocols for utilizing 2-vinylindole in advanced drug discovery workflows.

Mechanistic Rationale & Reactivity Profile

The synthetic utility of 2-vinylindole stems from its ability to participate as a 4π-electron component in various cycloadditions. The reactivity pathway is strictly governed by the electronic nature of the reaction partner and the catalytic environment:

  • Normal Electron-Demand[4+2] Cycloadditions: 2-Vinylindoles are inherently electron-rich dienes. Under thermal or Lewis acid-catalyzed conditions, they undergo concerted HOMO(diene)–LUMO(dienophile) controlled Diels-Alder reactions with electron-deficient alkenes[2]. This pathway is highly diastereoselective and is frequently used to synthesize constrained tryptophan analogues[2].

  • Radical Cation [4+2] Cycloadditions (Redox Umpolung): A historical limitation of 2-vinylindoles is their inability to react with neutral or electron-rich alkenes (e.g., styrenes, enamines)[3]. To overcome this, a single-electron oxidation (via photoredox catalysis or triarylpyrylium salts) generates a 2-vinylindole radical cation. This redox umpolung reverses the polarity of the diene, drastically lowering the activation barrier and enabling rapid [4+2] cycloaddition with neutral partners[3][4].

  • Dearomative (4+3) Cycloadditions: Beyond six-membered rings, 2-vinylindoles can intercept in situ generated oxyallyl cations (typically derived from α-haloketones) to form seven-membered fused systems, yielding cyclohepta[b]indoles[5].

Reactivity VI 2-Ethenyl-1H-indole (2-Vinylindole) DA Lewis Acid[4+2] Cycloaddition VI->DA Electron-deficient dienophiles RC Radical Cation [4+2] (Redox Umpolung) VI->RC Single-electron oxidation C43 Dearomative (4+3) Cycloaddition VI->C43 Oxyallyl cations (in situ) Prod1 Tetrahydrocarbazoles (Constrained Tryptophans) DA->Prod1 Prod2 Complex Tetrahydrocarbazoles (Ellipticine Precursors) RC->Prod2 Prod3 Cyclohepta[b]indoles (Fused Scaffolds) C43->Prod3

Mechanistic divergence of 2-vinylindole across distinct cycloaddition pathways.

Quantitative Landscape of 2-Vinylindole Transformations

To guide synthetic planning, the following table summarizes the key quantitative parameters of 2-vinylindole cycloadditions based on recent literature.

Reaction TypeCoupling PartnerCatalyst / PromoterTarget ScaffoldTypical YieldStereoselectivity
Lewis Acid [4+2] [2]Methyl 2-acetamidoacrylateEtAlCl₂ (Lewis Acid)Tetrahydrocarbazoles83–94%High endo-selectivity
Radical Cation[4+2] [3]Styrenes / EnaminesVisible Light / TriarylpyryliumComplex Tetrahydrocarbazoles42–70%>20:1 d.r.
Dearomative (4+3) [5]α-BromoketonesDIPEA + TFE (Solvent)Cyclohepta[b]indoles65–85%Complete diastereoselectivity
Cascade Nitrone [4+2] [6]Allenes (via Nitrone intermediate)ThermalEllipticine derivativesVariableHigh regiocontrol

Validated Experimental Protocols

Protocol A: Synthesis of Cyclohepta[b]indoles via Dearomative (4+3) Cycloaddition

This protocol leverages the reaction between 2-vinylindoles and oxyallyl cations to build seven-membered fused rings[5].

Causality Focus: The use of 2,2,2-trifluoroethanol (TFE) is not merely for solubility; TFE acts as a critical hydrogen-bond donor that stabilizes both the leaving halide and the resulting oxyallyl cation intermediate, preventing its premature degradation[5]. DIPEA is selected as a non-nucleophilic, sterically hindered base to facilitate elimination without acting as a competing nucleophile.

Step-by-Step Methodology:

  • Preparation: To a dry reaction vial equipped with a magnetic stir bar, add 2-vinylindole (0.2 mmol, 1.0 equiv) and the selected α-haloketone (0.28 mmol, 1.4 equiv).

  • Solvent Matrix Addition: Dissolve the reagents in anhydrous toluene (0.4 mL, 0.5 M). Immediately add 2,2,2-trifluoroethanol (TFE) (86.4 μL, 1.2 mmol, 6.0 equiv).

  • Cation Generation: Add N,N-Diisopropylethylamine (DIPEA) (52.3 μL, 0.3 mmol, 1.5 equiv) dropwise to the stirring solution.

  • Reaction: Stir the mixture continuously for 1 hour at room temperature (25°C). Monitor the consumption of the 2-vinylindole via Thin Layer Chromatography (TLC) to validate progression.

  • Isolation: Upon completion, remove the solvent under reduced pressure. Purify the crude residue directly via silica gel column chromatography to yield the pure cyclohepta[b]indole scaffold.

Workflow Step1 1. Reagent Mixing 2-Vinylindole + α-Haloketone Step2 2. Solvent Matrix Toluene + TFE (H-bond donor) Step1->Step2 Step3 3. Cation Generation DIPEA Addition (Steric Base) Step2->Step3 Step4 4. Cycloaddition Stir 1h at 25°C Step3->Step4 Step5 5. Isolation Chromatography Step4->Step5

Self-validating experimental workflow for the (4+3) dearomative cycloaddition.

Protocol B: Synthesis of Constrained Tryptophan Analogues via Lewis Acid-Catalyzed [4+2] Cycloaddition

This protocol details the synthesis of methyl 3-acetamido-1,2,3,4-tetrahydrocarbazole-3-carboxylates[2].

Causality Focus: EtAlCl₂ is uniquely capable among hard Lewis acids of activating the dehydroalanine dienophile. It forms a bidentate coordination complex with both the amide and ester carbonyl groups of methyl 2-acetamidoacrylate. This dual-coordination significantly lowers the LUMO of the dienophile and rigidly directs the highly diastereoselective endo-approach of the 2-vinylindole[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert atmosphere (Argon), dissolve methyl 2-acetamidoacrylate (1.0 equiv) in anhydrous CH₂Cl₂.

  • Lewis Acid Activation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add EtAlCl₂ (20-50 mol%) dropwise. Allow the complex to form for 15 minutes.

  • Diene Addition: Add a solution of 2-vinylindole (1.0 equiv) in CH₂Cl₂ dropwise to the activated dienophile mixture.

  • Reaction: Maintain the reaction at -78°C for 2 hours, then gradually warm to room temperature until TLC indicates complete conversion of the starting materials.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract the aqueous layer with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, concentrate under vacuum, and purify via column chromatography.

References

  • [3] Synthesis of tetrahydrocarbazoles through a radical cation[4+2] cycloaddition reaction of 2-vinylindoles. RSC Publishing. 3

  • [1] 2-Ethenyl-1H-indole|CAS 53654-35-6. Benchchem. 1

  • [4] [4 + 2]-Cycloaddition Reactions between beta-Acceptor-Substituted Enamines and 2-Vinylindole Radical Cations Acting as Hetero-Dienes. PubMed. 4

  • [5] Synthesis of Cyclohepta[b]indoles by (4 + 3) Cycloaddition of 2-Vinylindoles or 4H-Furo[3,2-b]indoles with Oxyallyl Cations. ACS Publications. 5

  • [6] Cascade Reactions of Nitrones and Allenes for the Synthesis of Indole Derivatives. ACS Publications. 6

  • [2] Synthesis of constrained analogues of tryptophan. Beilstein Journals. 2

Sources

Application

Synthesis of 2-Vinylindole-3-Acetic Acid Derivatives via Cyanide-Catalyzed Imino-Stetter Reaction

Strategic Context & Application Overview 2-Vinylindole-3-acetic acid derivatives are highly versatile, privileged scaffolds in organic synthesis and drug discovery. They serve as critical building blocks for the divergen...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Application Overview

2-Vinylindole-3-acetic acid derivatives are highly versatile, privileged scaffolds in organic synthesis and drug discovery. They serve as critical building blocks for the divergent total synthesis of complex polycyclic natural products, including indolocarbazoles (e.g., arcyriaflavin A) and indolo[3,2-j]phenanthridines (e.g., calothrixin B) 1.

Historically, accessing these 2-vinyl architectures required pre-functionalized indoles subjected to harsh cross-coupling conditions (e.g., Stille coupling of 2-stannylindoles) or transition-metal-catalyzed C–H alkenylation 2. To bypass the inefficiency of pre-functionalization, a highly atom-economical cyanide-catalyzed imino-Stetter reaction was developed, enabling the direct construction of the 2-vinylindole core from simple, commercially available 2-aminocinnamic acid derivatives and α,β-unsaturated aldehydes [[2]]().

Mechanistic Rationale (Expertise & Experience)

The success of this protocol relies on the precise control of intermediate reactivity via an umpolung (polarity reversal) strategy. Traditional annulations often struggle with regioselectivity or require expensive metal catalysts 3. By contrast, the imino-Stetter approach utilizes the unique nucleophilicity of the cyanide ion to invert the polarity of an electrophilic imine:

  • Aldimine Formation: The primary amine of the cinnamate condenses with the α,β-unsaturated aldehyde.

  • Cyanide Addition & Umpolung: Cyanide attacks the imine carbon. A rapid proton transfer from the carbon to the nitrogen generates a highly nucleophilic carbanion 4.

  • Intramolecular Cyclization: This carbanion executes a 5-endo-trig nucleophilic attack onto the adjacent Michael acceptor (the cinnamate alkene).

  • Aromatization: Elimination of HCN restores the aromaticity of the newly formed pyrrole ring and regenerates the cyanide catalyst.

Mechanism A 2-Aminocinnamic Acid + α,β-Unsat. Aldehyde B Aldimine Intermediate A->B Condensation (-H2O) C Cyanide Adduct (Nucleophilic Attack) B->C + KCN (cat.) D Umpolung Carbanion (Proton Transfer) C->D Tautomerization E Intramolecular Cyclization (5-endo-trig) D->E C-C Bond Formation F 2-Vinylindole-3-Acetic Acid Derivative E->F - HCN (Aromatization)

Fig 1. Cyanide-catalyzed imino-Stetter mechanism for 2-vinylindole-3-acetic acid synthesis.

Experimental Protocol: One-Pot Synthesis

Self-Validating System Design: This protocol is engineered with mandatory in-process quality control checks to ensure intermediate formation is confirmed before catalytic cyclization is triggered 5.

Materials Required
  • Substrates: Ethyl 2-aminocinnamate (1.0 equiv), Cinnamaldehyde (1.1 equiv).

  • Catalyst: Potassium cyanide (KCN) (10 mol%). CRITICAL SAFETY WARNING: Highly toxic. Handle exclusively in a certified fume hood with proper PPE.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Methodology

Step 1: In Situ Aldimine Formation

  • Action: In an oven-dried Schlenk flask purged with Argon, dissolve ethyl 2-aminocinnamate (1.0 mmol) and cinnamaldehyde (1.1 mmol) in anhydrous DMF (3.0 mL).

  • Causality: Anhydrous conditions are strictly required to drive the condensation equilibrium forward and prevent the hydrolysis of the electrophilic aldimine back to the starting materials.

  • Validation Check: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is ready for Step 2 only when the primary amine spot is completely consumed and replaced by a less polar, strongly UV-active aldimine spot.

Step 2: Cyanide-Catalyzed Cyclization

  • Action: Add KCN (0.1 mmol, 10 mol%) directly to the reaction mixture. Stir at room temperature for 12–24 hours.

  • Causality: KCN initiates the imino-Stetter cascade. Limiting the catalyst to 10 mol% prevents undesired side reactions (such as intermolecular Michael additions) while maintaining a sufficient turnover rate 2.

  • Validation Check: Observe a distinct color change (typically darkening to deep yellow/orange) indicating the formation of the umpolung carbanion. TLC will reveal the appearance of a highly fluorescent product spot corresponding to the indole core.

Step 3: Workup & Quenching

  • Action: Quench the reaction by adding saturated aqueous NaHCO3 (10 mL) and dilute with Ethyl Acetate (15 mL). Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine (5 x 15 mL).

  • Causality: A mildly basic quench safely neutralizes the reaction mixture without hydrolyzing the newly formed indole-3-acetic acid ester. Extensive brine washes are required to partition the DMF out of the organic layer.

Step 4: Purification & Characterization

  • Action: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (gradient elution: Hexanes to Hexanes/EtOAc 8:2).

  • Validation Check: Confirm product identity via 1 H NMR (CDCl 3​ ). The successful cyclization is marked by the disappearance of the imine proton (~8.5 ppm) and the emergence of the characteristic indole N-H broad singlet (8.0–9.0 ppm), alongside intact vinyl protons (doublet of doublets, 6.5–7.5 ppm).

Workflow Step1 Step 1: Aldimine Formation Condense cinnamate & aldehyde in DMF Monitor by TLC until amine is consumed Step2 Step 2: Cyanide Catalysis Add 10 mol% KCN directly to flask Stir 12-24h at RT Step1->Step2 Step3 Step 3: Workup Quench with NaHCO3 (aq) Extract with EtOAc, Wash with Brine Step2->Step3 Step4 Step 4: Purification Flash Column Chromatography Confirm via 1H NMR (Indole NH ~8.5 ppm) Step3->Step4

Fig 2. One-pot experimental workflow for the synthesis of 2-vinylindole-3-acetic acid derivatives.

Substrate Scope & Quantitative Data

The imino-Stetter protocol exhibits broad functional group tolerance, accommodating various electronic and steric profiles on both the cinnamate and the aldehyde components 2.

Amine PrecursorAldehyde PrecursorIsolated ProductYield (%)
Ethyl 2-aminocinnamateCinnamaldehydeEthyl 2-styryl-1H-indole-3-acetate87%
Ethyl 2-aminocinnamateCrotonaldehydeEthyl 2-(prop-1-en-1-yl)-1H-indole-3-acetate>80%
Methyl 2-aminocinnamateCinnamaldehydeMethyl 2-styryl-1H-indole-3-acetate>85%
Ethyl 2-aminocinnamateIndole-2-carboxaldehyde2,2′-Bisindole-3-acetic acid derivative>80%*

*Note: Utilizing indole-2-carboxaldehyde allows for the direct synthesis of 2,2′-bisindole-3-acetic acid derivatives, which are advanced intermediates for indolocarbazole natural products 1.

Downstream Applications in Drug Development

The resulting 2-vinylindole-3-acetic acid derivatives are highly reactive substrates primed for late-stage functionalization:

  • Diels-Alder Cycloadditions: The 2-vinylindole moiety acts as a donor-activated 1,3-diene, readily undergoing[4+2] cycloadditions with dienophiles (e.g., dimethyl acetylenedicarboxylate) to form complex carbazole derivatives 6.

  • Asymmetric Friedel-Crafts Reactions: The vinyl group can be functionalized via chiral metal-catalyzed Friedel-Crafts reactions (e.g., using PyBidine-Ni(OTf) 2​ complexes) to yield chiral 2-vinylindole scaffolds with high enantioselectivity [[7]]().

References

  • [2] Seo, H.-A., & Cheon, C.-H. (2016). . The Journal of Organic Chemistry, 81(17), 7917-7923. 2

  • [5] Seo, H.-A., & Cheon, C.-H. (2016). (Abstract & Supporting Info). ACS Publications. 5

  • [4] Lee, S. J., Seo, H.-A., & Cheon, C.-H. (2016). Synthesis of 2-Aryl-Substituted Indole-3-acetic Acid Derivatives via Intramolecular Imino-Stetter Reaction of Aldimines with Cyanide. Advanced Synthesis & Catalysis. 4

  • [3] Ru(II)-Catalyzed Regioselective (3+2)-Annulation of Anilines with Allenes to Access 2-Vinylindoles. Chemical Science (RSC Publishing). 3

  • [7] Arai, T., et al. (2017). Catalytic Asymmetric Synthesis of Chiral 2-Vinylindole Scaffolds by Friedel–Crafts Reaction. Organic Letters.7

  • [6] Pindur, U. (1988). First Synthesis of 2‐Vinylindole and its Diels‐Alder Reactions with CC‐Dienophiles. Helvetica Chimica Acta. 6

  • [1] Seo, H.-A., & Cheon, C.-H. (2017). Total Syntheses of Arcyriaflavin A and Calothrixin B Using 2,2′-Bisindole-3-acetic Acid Derivative as a Common Intermediate. Organic Letters. 1

Sources

Method

Application Note: Cycloaddition Reactions of 2-Vinylindoles with Activated Dienophiles

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, reaction optimization, and self-validating experimental protocols for [4+2] and [4+3] cycloadditions. Int...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, reaction optimization, and self-validating experimental protocols for [4+2] and [4+3] cycloadditions.

Introduction & Mechanistic Principles

The construction of complex, polycyclic indole frameworks—such as tetrahydrocarbazoles and cyclohepta[b]indoles—is a critical operation in the synthesis of monoterpene indole alkaloids and targeted therapeutics. 2-Vinylindoles serve as highly versatile dienes in these syntheses. The extended conjugation between the C2-vinyl group and the C3 position of the indole core creates an electron-rich 4π system perfectly primed for cycloaddition with activated dienophiles[1].

Causality in Reaction Design

As a synthetic chemist, controlling the chemoselectivity of 2-vinylindoles is the primary challenge. Because the C3 position of the indole is inherently nucleophilic, unprotected 2-vinylindoles often undergo competitive Michael additions when exposed to electron-deficient olefins.

  • N-Protection Strategy: To suppress the competitive Michael addition and enforce the [4+2] cycloaddition pathway, the indole nitrogen must be protected. The installation of N-alkyl (e.g., N-methyl) or N-electron-withdrawing groups (e.g., N-ethoxycarbonyl, N-tosyl) effectively reduces the electron density at C3, directing the reaction exclusively toward the purely HOMO(diene)/LUMO(dienophile)-controlled Diels–Alder mechanism[1].

  • Catalyst Selection: Lewis acids (such as BF3​⋅OEt2​ , AuCl3​ , or AgOTf ) are employed to lower the LUMO of the dienophile, facilitating rapid cycloaddition at ambient or sub-ambient temperatures[1]. Alternatively, Brønsted acids like trifluoroacetic acid (TFA) can protonate the indole core to generate a highly reactive iminium intermediate, driving tandem Diels-Alder/aromatization cascades[2].

  • Microenvironment and Solvent Effects: In higher-order (4+3) cycloadditions involving oxyallyl cations, the choice of solvent is non-negotiable. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) are required. They possess high ionizing power to stabilize the cationic intermediates while remaining highly non-nucleophilic, preventing solvent trapping[3].

Mechanistic Pathway Visualization

The following diagram illustrates the generalized pathway for the Lewis/Brønsted acid-catalyzed [4+2] cycloaddition, highlighting the critical intermediate stages before thermodynamic rearomatization.

Pathway D 2-Vinylindole (N-Protected) Cat Catalyst Activation D->Cat DP Activated Dienophile DP->Cat Int [4+2] Cycloadduct Intermediate Cat->Int HOMO-LUMO Control Rearom [1,3]-H Shift / Rearomatization Int->Rearom Prod Tetrahydrocarbazole Framework Rearom->Prod Thermodynamic Sink

Mechanistic pathway of 2-vinylindole cycloadditions to tetrahydrocarbazoles.

Quantitative Data: Reaction Scope & Efficiency

The table below synthesizes field-proven conditions for various cycloaddition modalities involving 2-vinylindoles, demonstrating how catalyst and solvent choices dictate the structural outcome and stereoselectivity.

Diene (2-Vinylindole)Dienophile / ReactantCatalyst / SolventReaction TypeYield (%)StereoselectivityRef
N-Methyl-substitutedMethyl vinyl ketone BF3​⋅OEt2​ / CH2​Cl2​ [4+2] Cycloaddition80%99% de[1]
N-Unsubstituted α -HaloketonesDIPEA / TFE-Toluene(4+3) Cycloaddition58–82%N/A (Cyclohepta[b]indoles)[3]
N-UnsubstitutedTriazoledioneChiral Catalyst / RTAzo-Diels–AlderUp to 97%>99% ee, >20:1 dr[4]
N-ProtectedMethyleneindolinonesChiral Phosphoric AcidAsymmetric [4+2]Up to 99%97% ee, >95:5 dr[5]

Standardized Experimental Protocols

The following protocols are engineered to be self-validating. By monitoring specific visual and spectroscopic milestones, researchers can confirm reaction trajectory in real-time.

Protocol A: Brønsted Acid-Catalyzed Tandem Diels−Alder/Aromatization

This procedure utilizes catalytic TFA to drive the rapid assembly of 3-indolyl-substituted tetrahydrocarbazoles[2].

Materials:

  • 2-Vinylindole derivative (0.25 mmol)

  • Activated dienophile (e.g., maleimide or acrylate) (0.30 mmol)

  • Trifluoroacetic acid (TFA) (1.9 μ L, 10 mol%)

  • Anhydrous Dichloromethane ( CH2​Cl2​ ) (0.5 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-vinylindole (0.25 mmol) and the dienophile (0.30 mmol).

  • Solvation: Dissolve the reactants in 0.5 mL of anhydrous CH2​Cl2​ under an inert atmosphere (Nitrogen or Argon).

  • Initiation: Add TFA (10 mol%) dropwise at room temperature.

    • Causality & Self-Validation: Upon addition of TFA, the solution should immediately transition from colorless/pale yellow to dark purple. This chromic shift is a self-validating indicator of the formation of the highly conjugated, protonated iminium/carbocation intermediate[2].

  • Monitoring: Stir the reaction at room temperature. Monitor consumption of the starting material via TLC (typically 1–3 hours).

  • Quenching & Isolation: Once complete, quench the reaction with saturated aqueous NaHCO3​ (2 mL). Extract with CH2​Cl2​ (3 x 5 mL), dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography.

    • Spectroscopic Validation: In the 1H NMR spectrum of the product, the disappearance of the characteristic vinyl proton signals ( δ 5.5–6.5 ppm) confirms complete cycloaddition and rearomatization.

Protocol B: (4+3) Cycloaddition via Oxyallyl Cations

This protocol details the synthesis of cyclohepta[b]indoles using α -haloketones, relying heavily on the unique properties of fluorinated solvents[3].

Materials:

  • 2-Vinylindole (0.20 mmol)

  • α -Haloketone (0.28 mmol, 1.4 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (52.3 μ L, 0.3 mmol, 1.5 equiv)

  • 2,2,2-Trifluoroethanol (TFE) (86.4 μ L, 1.2 mmol, 6.0 equiv)

  • Anhydrous Toluene (0.4 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a dry vial, combine the 2-vinylindole (0.20 mmol) and α -haloketone (0.28 mmol).

  • Solvent Matrix: Add anhydrous toluene (0.4 mL) followed by TFE (6.0 equiv).

    • Causality Note: TFE acts as a hydrogen-bond donor that stabilizes the transient oxyallyl cation generated in the next step. Without TFE, the reaction will stall[3].

  • Cation Generation: Add DIPEA (1.5 equiv) in one portion while stirring vigorously at room temperature. The base facilitates the dehydrohalogenation of the α -haloketone to form the reactive oxyallyl cation in situ.

  • Incubation: Stir the mixture for 1 hour at room temperature.

    • Self-Validation: If TLC indicates incomplete conversion after 1 hour, the stabilization of the cation may be insufficient for the specific substrate. In such cases, switching the solvent matrix entirely to Hexafluoroisopropanol (HFIP) is recommended to force full conversion[3].

  • Workup: Remove the solvent directly under reduced pressure.

  • Purification: Subject the crude material to silica gel column chromatography to yield the fused cyclohepta[b]indole architecture.

References

  • AIR Unimi (University of Milan)
  • rhhz.
  • Brønsted Acid Catalyzed Asymmetric Diels–Alder Reactions: Stereoselective Construction of Spiro[tetrahydrocarbazole-3,3′-oxindole] Framework The Journal of Organic Chemistry - ACS Publications URL
  • Synthesis of Cyclohepta[b]indoles by (4 + 3)
  • Brønsted Acid Mediated Tandem Diels−Alder/Aromatization Reactions of Vinylindoles The Journal of Organic Chemistry - ACS Publications URL

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield and purity of 2-ethenyl-1H-indole synthesis

Introduction Welcome to the technical support center for the synthesis of 2-ethenyl-1H-indole, a critical building block in medicinal chemistry and materials science. This guide is designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of 2-ethenyl-1H-indole, a critical building block in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to improve the yield and purity of your 2-ethenyl-1H-indole synthesis through a deeper understanding of the underlying chemical principles and practical, field-proven techniques.

This document is structured to address common challenges encountered during the synthesis, focusing on the most prevalent synthetic routes: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, both starting from the key intermediate, indole-2-carboxaldehyde. We will also touch upon the Heck reaction as an alternative pathway.

Section 1: Synthesis of the Key Precursor: Indole-2-Carboxaldehyde

A reliable synthesis of 2-ethenyl-1H-indole begins with a high-purity starting material. Indole-2-carboxaldehyde is the most common precursor, and its quality will directly impact the success of the subsequent olefination reaction.

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Caption: Common synthetic routes to indole-2-carboxaldehyde.

Frequently Asked Questions (FAQs): Indole-2-Carboxaldehyde Synthesis

Q1: My oxidation of 2-methylindole to indole-2-carboxaldehyde is sluggish and gives low yields. What can I do?

A1: This is a common issue often related to the quality of the oxidizing agent.

  • Activation of Manganese Dioxide (MnO₂): Commercially available MnO₂ can vary in activity. It is highly recommended to use "activated" MnO₂. You can activate it by heating it in an oven at 110-120 °C for several hours to remove adsorbed water. The stoichiometry is also critical; an excess of MnO₂ (often 5-10 equivalents) is typically required to drive the reaction to completion.[1]

  • Reaction Time and Monitoring: The oxidation of 2-methylindole can be slow, sometimes requiring 24-48 hours at room temperature.[1][2] Monitor the reaction progress by Thin-Layer Chromatography (TLC). If the reaction stalls, adding more activated MnO₂ can be beneficial.

  • Alternative Oxidants: While MnO₂ is common, other oxidants like selenium dioxide (SeO₂) can be used, though they may require different reaction conditions and workup procedures.

Q2: The Vilsmeier-Haack formylation of indole is producing a lot of dark, polymeric material. How can I prevent this?

A2: Polymerization is a frequent side reaction in the Vilsmeier-Haack formylation of indoles, which are sensitive to strong acids.

  • Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and all reagents and solvents are anhydrous. Moisture can lead to the formation of strong acids that promote polymerization.[2]

  • Temperature Control: The initial formation of the Vilsmeier reagent (from POCl₃ and DMF) is exothermic and should be performed at low temperatures (0 °C or below).[3] Add the indole slowly to the pre-formed reagent, maintaining a low temperature to control the initial reaction rate.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen and moisture.[2]

Q3: How do I purify crude indole-2-carboxaldehyde?

A3: The most effective method is column chromatography on silica gel.[2][3]

  • Eluent System: A gradient of hexanes and ethyl acetate is typically effective. Start with a low polarity (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate. The desired product should have an Rf value of approximately 0.3 on TLC for good separation.

  • Recrystallization: If the product is obtained in sufficient purity after chromatography, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can further enhance its purity.[3]

Section 2: Wittig Reaction for 2-Ethenyl-1H-Indole Synthesis

The Wittig reaction is a classic and reliable method for converting aldehydes and ketones into alkenes. In this case, indole-2-carboxaldehyde is reacted with a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide.

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Caption: General workflow for the Wittig synthesis of 2-ethenyl-1H-indole.

Troubleshooting the Wittig Reaction

Q1: My Wittig reaction has a low yield, and a significant amount of unreacted indole-2-carboxaldehyde remains. What are the likely causes?

A1: This is a very common problem and usually points to issues with the ylide formation or its reactivity.

  • Incomplete Ylide Formation:

    • Base Strength: The C-H bond adjacent to the phosphonium cation is acidic, but a strong base is still required for complete deprotonation.[4] Common bases include n-butyllithium (n-BuLi), potassium tert-butoxide (t-BuOK), and sodium hydride (NaH). For non-stabilized ylides like methylenetriphenylphosphorane, n-BuLi is often the most effective.

    • Moisture: Phosphorus ylides are strong bases and are readily quenched by water.[4] Ensure all glassware is oven-dried, and use anhydrous solvents. The reaction should be performed under an inert atmosphere (nitrogen or argon).

    • Reagent Quality: The phosphonium salt should be dry and pure. The base should also be of high quality; for example, t-BuOK is hygroscopic and its effectiveness can diminish with age.

  • Ylide Instability: Some ylides can be unstable and decompose over time. It is often best to generate the ylide in situ and use it immediately.[3] Adding the indole-2-carboxaldehyde solution to the freshly prepared ylide is the recommended procedure.

  • Reaction Temperature: Ylide formation is often carried out at 0 °C or even lower temperatures (e.g., -78 °C with n-BuLi). The subsequent reaction with the aldehyde is typically started at a low temperature and then allowed to warm to room temperature.

Base Typical Solvent Temperature for Ylide Formation Notes
n-Butyllithium (n-BuLi)THF, Diethyl ether-78 °C to 0 °CVery effective but requires strictly anhydrous conditions.
Potassium tert-butoxide (t-BuOK)THF, DMF0 °C to room temp.Easier to handle than n-BuLi but is hygroscopic.
Sodium Hydride (NaH)THF, DMFRoom temp. to 60 °CA solid, which can sometimes lead to slower reaction times.

Q2: The purification of 2-ethenyl-1H-indole from the reaction mixture is difficult due to the triphenylphosphine oxide (TPPO) byproduct. How can I improve the separation?

A2: The removal of TPPO is a classic challenge in Wittig reactions.

  • Column Chromatography: Careful column chromatography on silica gel is the most common method. Since 2-ethenyl-1H-indole is significantly less polar than TPPO, using a non-polar eluent system like hexanes or a hexanes/ethyl acetate mixture with a low percentage of ethyl acetate should allow for the elution of the product before the TPPO.

  • Precipitation of TPPO: In some cases, TPPO can be precipitated from a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether. After concentrating the reaction mixture, redissolving it in a minimal amount of a more polar solvent (like dichloromethane) and then adding a large volume of a non-polar solvent can cause the TPPO to crash out. The supernatant containing the product can then be decanted and concentrated.

Detailed Protocol: Wittig Synthesis of 2-Ethenyl-1H-Indole

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Indole-2-carboxaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Ylide Formation:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous THF to create a suspension.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.05 equivalents) dropwise. A color change to deep red or orange indicates ylide formation.

    • Stir the mixture at 0 °C for 1 hour.

  • Reaction with Aldehyde:

    • Dissolve indole-2-carboxaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask.

    • Slowly add the aldehyde solution to the ylide solution at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Section 3: Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a popular alternative to the Wittig reaction, often providing better yields and easier purification. It utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. A key advantage is that the phosphate byproduct is water-soluble, simplifying the workup.[5]

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Caption: General workflow for the HWE synthesis of 2-ethenyl-1H-indole.

Troubleshooting the HWE Reaction

Q1: My HWE reaction is giving a low yield. What should I check?

A1: Similar to the Wittig reaction, low yields in the HWE reaction often stem from issues with carbanion formation.

  • Purity of Phosphonate Reagent: Ensure the phosphonate reagent is pure. Impurities from its synthesis (e.g., via the Arbuzov reaction) can interfere. Purification by distillation or chromatography may be necessary.

  • Base Selection: The pKa of the phosphonate's α-protons determines the required base strength. For simple phosphonates, bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) are usually sufficient. For less acidic phosphonates, stronger bases like n-BuLi or lithium diisopropylamide (LDA) might be needed.

  • Anhydrous Conditions: The phosphonate carbanion is a strong base and is sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere.

  • Steric Hindrance: While HWE reagents are generally more reactive towards hindered ketones than Wittig ylides, significant steric hindrance on the indole-2-carboxaldehyde (e.g., bulky N-substituents) could slow the reaction.[5] In such cases, increasing the reaction time or temperature may be necessary.

Q2: How can I control the E/Z selectivity of the HWE reaction?

A2: The stereochemical outcome of the HWE reaction is highly tunable.

  • Standard Conditions: The standard HWE reaction with simple phosphonates like triethyl phosphonoacetate generally favors the formation of the thermodynamically more stable (E)-alkene.[1][5]

  • Still-Gennari Modification for (Z)-selectivity: To favor the (Z)-alkene, the Still-Gennari modification can be employed. This uses phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with a strong base (like KHMDS) and a crown ether (e.g., 18-crown-6) at low temperatures (-78 °C).[6]

  • Reaction Conditions: Higher reaction temperatures and the use of lithium salts tend to favor the (E)-isomer, while potassium salts can sometimes favor the (Z)-isomer.[1]

Condition Favors (E)-alkene Favors (Z)-alkene
Phosphonate Reagent Simple alkyl phosphonatesStill-Gennari type reagents
Base Cation Li⁺ > Na⁺ > K⁺K⁺
Temperature Higher temperaturesLower temperatures (-78 °C)

Section 4: Heck Reaction as an Alternative Route

The Heck reaction provides a powerful alternative for the synthesis of 2-ethenyl-1H-indole, typically by coupling a 2-haloindole (e.g., 2-bromoindole) with ethylene gas in the presence of a palladium catalyst and a base.

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Caption: Heck reaction for the synthesis of 2-ethenyl-1H-indole.

Troubleshooting the Heck Reaction

Q1: My Heck reaction is not proceeding, or the yield is very low.

A1: The success of a Heck reaction is highly dependent on the catalyst system and reaction conditions.

  • Catalyst and Ligand Choice: The combination of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is crucial. For aryl halides, ligands like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tolyl)₃) are common. The optimal ligand often needs to be screened experimentally.[7][8]

  • Base Selection: A base is required to regenerate the active Pd(0) catalyst.[9] Organic bases like triethylamine (Et₃N) or inorganic bases like potassium carbonate (K₂CO₃) are frequently used. The choice of base can significantly impact the reaction rate and yield.

  • Side Reactions: A common side reaction is the reductive Heck reaction, where the intermediate undergoes conjugate addition instead of β-hydride elimination. The extent of this side reaction can be influenced by the base, temperature, and solvent.

Section 5: Purification, Stability, and Characterization

Purification Challenges
  • Tailing on Silica Gel: The nitrogen atom in the indole ring is basic and can interact with the acidic silanol groups on the surface of silica gel, leading to tailing during column chromatography. This can be mitigated by adding a small amount of a basic modifier, such as 0.5-1% triethylamine, to the eluent.[10]

  • Product Instability: 2-Ethenyl-1H-indole is a reactive molecule due to the electron-rich indole nucleus and the polymerizable vinyl group. It can be sensitive to acid, light, and air.

    • Polymerization: To prevent polymerization during storage, it is advisable to store the purified compound in a cold, dark place, preferably under an inert atmosphere.[11][12][13] The addition of a radical inhibitor, such as hydroquinone or BHT (butylated hydroxytoluene), in trace amounts can also be considered for long-term storage.

Characterization Data

While a comprehensive, publicly available dataset for 2-ethenyl-1H-indole is scarce, the following are expected spectroscopic features based on the analysis of similar indole derivatives:

  • ¹H NMR:

    • A characteristic set of signals for the vinyl group, typically a doublet of doublets for the α-proton and two doublets for the terminal β-protons.

    • A broad singlet for the N-H proton of the indole ring.

    • Signals in the aromatic region corresponding to the protons on the indole nucleus.

  • ¹³C NMR:

    • Two signals in the alkene region for the vinyl group.

    • Eight signals corresponding to the carbons of the indole ring.

  • IR Spectroscopy:

    • A characteristic N-H stretching band around 3400 cm⁻¹.

    • C-H stretching bands for the aromatic and vinyl protons.

    • C=C stretching bands for the aromatic ring and the vinyl group.

  • Mass Spectrometry (EI):

    • A molecular ion peak (M⁺) corresponding to the molecular weight of 2-ethenyl-1H-indole.

    • Fragmentation patterns characteristic of indoles, which may include the loss of HCN.

References

  • Bhat, G. A., & Siddappa, S. (1971). Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. Journal of the Chemical Society C: Organic, 178-181.
  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

  • 2-Methylindole. Organic Syntheses Procedure. Available at: [Link]

  • Fayol, A., Fang, Y. Q., & Lautens, M. (2006). Synthesis of 2-vinylic indoles and derivatives via a Pd-catalyzed tandem coupling reaction. Organic letters, 8(19), 4203–4206.
  • Methyltriphenylphosphonium bromide. Wikipedia. Available at: [Link]

  • Subba Rami Reddy, S. R., Suryanarayana Rao, V., & Subba Narayana, K. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319.
  • Chemistry of 2-Vinylindoles: Synthesis and Applications. ResearchGate. Available at: [Link]

  • Horner-Wadsworth-Emmons (HWE) Reaction. Chem-Station Int. Ed.. Available at: [Link]

  • Column chromatography. University of Calgary. Available at: [Link]

  • (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Arkat USA. Available at: [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link]

  • Fayol, A., Fang, Y. Q., & Lautens, M. (2006). Synthesis of 2-Vinylic Indoles and Derivatives via a Pd-Catalyzed Tandem Coupling Reaction. Organic Letters, 8(19), 4203–4206.
  • Suhana, S., & Idris, M. (2013). Synthesis of a novel 2-vinyl indole. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 416-418.
  • Wittig Reaction. Organic Chemistry Data. Available at: [Link]

  • Taber, D. F., & Neubert, P. (2006). Practical methodologies for the synthesis of indoles. Chemical reviews, 106(7), 2808–2844.
  • Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

  • The Wittig Reaction. Harvard University. Available at: [Link]

  • 2-ethyl-1H-indole. PubChem. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • A Brief Discussion on Polymerization Inhibitors. Liskon Biological. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. University of Greenwich. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355.
  • Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines. HETEROCYCLES, 51(12), 2825-2834.
  • Development of Nitro-Substituted Pyrido[1,2-a]indole Fluorophores for Environment-Sensitive Bioimaging. Organic Letters. Available at: [Link]

  • A Practical Synthesis of Indole-2-carboxylic Acid. ResearchGate. Available at: [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • The Wittig Reaction. Chemistry LibreTexts. Available at: [Link]

  • Supporting information Indoles. The Royal Society of Chemistry. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Guidelines for Safe Storage and Handling of Reactive Materials. Wiley. Available at: [Link]

  • Guidelines for Safe Storage and Handling of Reactive Materials. AIChE. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of California, Los Angeles. Available at: [Link]

  • Indole. PubChem. Available at: [Link]

  • Metallogel-Mediated Phenylation of Indole with Phenyl Boronic - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PMC. Available at: [Link]

  • Safe Storage and Handling of Reactive Materials. National Academic Digital Library of Ethiopia. Available at: [Link]

  • Pro-Handling of Reactive Chemicals. University of Louisville. Available at: [Link]

Sources

Optimization

optimization of reaction conditions for the Heck reaction to synthesize 2-vinylindoles

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 2-viny...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 2-vinylindoles.

The installation of a vinyl group at the C2 position of the indole core is a critical transformation in alkaloid total synthesis and pharmaceutical development. However, achieving high regioselectivity and catalytic turnover requires a deep mechanistic understanding of the palladium (or ruthenium) catalytic cycles. This guide provides causality-driven FAQs, validated protocols, and troubleshooting matrices to ensure your cross-coupling and C–H functionalization workflows succeed.

Strategic Workflow: Selecting Your Synthetic Route

Before optimizing reaction conditions, you must select the correct mechanistic pathway. The synthesis of 2-vinylindoles generally falls into two categories: Traditional Heck Coupling (using a pre-halogenated 2-haloindole) and Oxidative C–H Alkenylation (direct functionalization of the C2–H bond).

DecisionTree Start Starting Material Available? Q1 Is the indole pre-functionalized at C2 (e.g., 2-bromo/iodo)? Start->Q1 Traditional Traditional Heck Coupling (Pd(0), Base, Ligand) Q1->Traditional Yes DG_Check Can a directing group be installed at N1? Q1->DG_Check No (C2-H) Oxidative Oxidative C-H Alkenylation (Pd(II)/Ru(II), Oxidant) DG_Yes Use N-(2-pyridyl)sulfonyl or N,N-dimethylcarbamoyl DG_Check->DG_Yes Yes DG_No Use Decarboxylative Heck (Indole-3-carboxylic acid) DG_Check->DG_No No DG_Yes->Oxidative DG_No->Oxidative

Workflow for selecting the optimal 2-vinylindole synthesis strategy.

Frequently Asked Questions (FAQs): Mechanistic Insights

Q: Why am I getting C3-alkenylated products instead of the desired C2-vinylindole during direct C–H functionalization? A: The indole core is inherently nucleophilic at the C3 position due to its enamine-like electronic structure. Electrophilic metalation by Pd(II) or Ru(II) naturally favors this C3 position[1]. To override this intrinsic bias and force C2-alkenylation, you must employ a directing group (DG) at the N1 position. Directing groups such as N-(2-pyridyl)sulfonyl or N,N-dimethylcarbamoyl coordinate the metal center, forming a favorable metallacycle that physically positions the catalyst directly at the adjacent C2–H bond[2].

Q: My traditional Heck coupling with 2-bromoindole is stalling at low conversions. What is the mechanistic root cause? A: In traditional Pd(0)-catalyzed Heck reactions, 2-haloindoles can be sluggish. The electron-rich nature of the indole ring increases the electron density on the C-Br bond, which significantly slows down the initial oxidative addition of the Pd(0) catalyst[3]. Solution: Switch to a more reactive 2-iodoindole, or use electron-rich, sterically demanding phosphine ligands (e.g., P(t-Bu)3 or XPhos) to accelerate oxidative addition. Ensure your base is strong enough to drive the subsequent β-hydride elimination[4].

Q: Is there a way to achieve C2-alkenylation without using complex N-directing groups or pre-halogenated indoles? A: Yes, via a decarboxylative Heck approach. By using indole-3-carboxylic acids, the carboxylate group acts as a traceless directing group. The Pd(II) catalyst undergoes directed C–H functionalization at C2, followed by the extrusion of CO2 (decarboxylation) during the catalytic cycle, yielding the 2-vinylindole exclusively[2].

Troubleshooting Guide: Common Experimental Failures

Issue 1: Catalyst Precipitation ("Palladium Black")
  • Symptom: The reaction mixture turns black rapidly; conversion halts at <20%.

  • Root Cause: In oxidative Heck reactions, Pd(II) is reduced to Pd(0) after β-hydride elimination. If the reoxidation of Pd(0) back to Pd(II) by the stoichiometric oxidant (e.g., Cu(OAc)2, AgSbF6) is slower than the aggregation of Pd(0) atoms, the catalyst precipitates as inactive bulk metal[5].

  • Intervention:

    • Increase the equivalents of the oxidant (e.g., scale Cu(OAc)2 from 2.0 to 3.0 eq).

    • Switch the solvent to a highly coordinating one (e.g., DMF or DMAc) to stabilize the transient Pd(0) species before reoxidation.

Issue 2: Complete Loss of the N-Protecting Group
  • Symptom: Recovery of unreacted free (NH) indole; no alkenylation observed.

  • Root Cause: Directing groups like N-acetyl or N-carbamoyl can be labile under strongly basic or highly nucleophilic conditions at elevated temperatures[2].

  • Intervention: Ensure strictly anhydrous conditions. If the issue persists, switch to the highly robust N-(2-pyridyl)sulfonyl group. It exerts complete C2 regiocontrol and resists cleavage during coupling, but can be easily removed later via reductive desulfonylation[2].

Data Presentation: Optimization Matrix

Use the following reference matrix to benchmark your initial reaction conditions based on your substrate type.

Substrate TypeCatalyst SystemOxidant / BaseDirecting GroupTypical YieldRegioselectivity (C2:C3)
2-Iodoindole Pd(OAc)2 / PPh3K2CO3 (Base)None (Free NH)75–85%>99:1 (Fixed by Halide)
Indole (C–H) [Ru(p-cymene)Cl2]2Cu(OAc)2 / AgSbF6N,N-dimethylcarbamoyl70–90%>95:5
Indole (C–H) Pd(OAc)2Cu(OAc)2N-(2-pyridyl)sulfonyl70–85%>99:1
Indole-3-COOH Pd(OAc)2Ag2CO3 (Oxidant)None (Decarboxylative)60–80%>99:1

Standard Operating Procedures (SOPs)

Protocol A: Direct Ru(II)-Catalyzed C2-Alkenylation of Indoles

This protocol utilizes C–H activation, bypassing the need for pre-halogenation.

  • Preparation: In an oven-dried Schlenk tube, combine N,N-dimethylcarbamoyl indole (1.0 mmol), [Ru(p-cymene)Cl2]2 (5 mol %), AgSbF6 (20 mol %), and Cu(OAc)2 (2.0 equiv)[2].

  • Solvent & Alkene Addition: Add anhydrous 1,2-dichloroethane (DCE, 5.0 mL) and the alkene (e.g., ethyl acrylate, 2.0 mmol) under a strict argon atmosphere.

  • Reaction Execution: Seal the tube and stir the mixture at 110 °C for 16 hours.

    • Self-Validation Checkpoint: The reaction mixture should transition from a deep red/brown to a dark suspension. If the solution remains pale, the catalyst has not initiated; verify the anhydrous quality of your AgSbF6.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove copper and ruthenium salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc) to isolate the 2-vinylindole.

Protocol B: Traditional Pd(0)-Catalyzed Heck Coupling of 2-Bromoindole

Ideal for late-stage functionalization where directing groups cannot be installed.

  • Preparation: Charge a dry reaction vial with 2-bromo-N-methylindole (1.0 mmol), Pd(OAc)2 (10 mol %), P(o-tolyl)3 (20 mol %), and K2CO3 (2.5 equiv)[4].

  • Solvent & Alkene Addition: Add anhydrous DMF (4.0 mL) and the alkene (1.5 mmol). Degas the mixture via three freeze-pump-thaw cycles.

  • Reaction Execution: Heat the mixture to 100 °C for 12 hours under active stirring.

    • Self-Validation Checkpoint: Successful generation of the active Pd(0) species is often indicated by a color shift to pale yellow/green. Rapid blackening before 1 hour indicates premature catalyst decomposition.

  • Workup: Quench with deionized water (10 mL), extract with diethyl ether (3 x 10 mL), wash the combined organic layers with brine, and dry over anhydrous Na2SO4.

  • Purification: Evaporate the solvent and purify by silica gel chromatography.

Mechanistic Visualization: Oxidative Heck Catalytic Cycle

Understanding the catalytic cycle is essential for rational troubleshooting. In the oxidative Heck reaction, notice that the catalyst enters as Pd(II) and exits as Pd(0), requiring a stoichiometric oxidant to close the loop.

CatalyticCycle Pd2 Pd(II) Catalyst CH_Act C-H Activation Pd2->CH_Act Indole Insertion Alkene Insertion CH_Act->Insertion Alkene BetaElim β-Hydride Elimination Insertion->BetaElim Pd0 Pd(0) Species BetaElim->Pd0 Product Reox Reoxidation (Cu/Ag) Pd0->Reox Reox->Pd2 Oxidant

Catalytic cycle of Pd(II)-catalyzed oxidative C-H alkenylation of indoles.

References

  • Salicylaldehyde-Enabled Co(II)-Catalyzed Oxidative C–H Alkenylation of Indoles with Olefins The Journal of Organic Chemistry (ACS Publications)5

  • Ir(I)-Catalyzed C–H Bond Alkylation of C2-Position of Indole with Alkenes Journal of the American Chemical Society (ACS Publications) 1

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions Chemical Reviews (ACS Publications) 3

  • Ruthenium-Catalyzed Regioselective C2 Alkenylation of Indoles and Pyrroles via C–H Bond Functionalization The Journal of Organic Chemistry (ACS Publications) 2

  • Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles ACS Publications 4

Sources

Troubleshooting

Technical Support Center: Advanced Chromatographic Purification of 2-Ethenyl-1H-indole

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of functionalized indoles. 2-Ethenyl-1H-indole (2-vinylindole) presents a unique dual-threat in downstream processing: i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of functionalized indoles. 2-Ethenyl-1H-indole (2-vinylindole) presents a unique dual-threat in downstream processing: it possesses an electron-rich indole core coupled with a highly reactive ethenyl moiety. This guide bridges the gap between mechanistic organic chemistry and practical benchtop chromatography to ensure high-fidelity purification.

Decision Workflow

G Start Crude 2-Ethenyl-1H-indole TLC Run 2D TLC on Silica Start->TLC Stable Stable (On Diagonal) TLC->Stable No degradation Unstable Degradation (Off Diagonal) TLC->Unstable Acid-catalyzed decay StandardCC Standard Flash Chromatography Stable->StandardCC Deactivate Deactivate Silica (1-3% TEA) Unstable->Deactivate First-line mitigation Alumina Switch to Neutral Alumina Unstable->Alumina If highly sensitive Success Pure 2-Ethenyl-1H-indole StandardCC->Success Deactivate->Success Alumina->Success

Decision workflow for chromatographic purification of acid-sensitive 2-vinylindoles.

Troubleshooting & FAQs

Q1: Why does my crude 2-ethenyl-1H-indole turn into a dark, intractable smear on the silica column? Mechanistic Causality: The ethenyl (vinyl) moiety at the C2 position of the indole ring is highly susceptible to electrophilic addition reactions[1]. Standard silica gel is inherently acidic due to surface silanol (Si-OH) groups (pKa ~4.5). These acidic sites readily protonate the electron-rich vinyl group or the indole C3 position, generating a stabilized carbocation. This intermediate rapidly reacts with adjacent 2-ethenyl-1H-indole molecules, triggering a cascade of cationic polymerization and dimerization. The resulting "smear" observed during elution is a complex mixture of these oligomers.

Q2: How can I confirm that silica gel acidity is the root cause of my yield loss? Self-Validating System: Implement a 2-Dimensional Thin-Layer Chromatography (2D TLC) stability test[2]. By developing the plate, drying it, and developing it again at a 90-degree angle, you isolate the variable of residence time on silica. If the compound is stable, all spots will lie on a perfect diagonal. The appearance of off-diagonal spots confirms on-column degradation, validating the necessity for a modified stationary phase.

Q3: What is the most effective way to neutralize the stationary phase without altering my established separation parameters? Mechanistic Causality: Deactivate the silica gel using Triethylamine (TEA)[2]. Adding 1–3% TEA to your mobile phase allows the basic amine to preferentially bind to and cap the acidic silanol sites on the silica surface. Because TEA has a much higher affinity for these protons than the weakly basic indole, it acts as a sacrificial buffer. This protects the 2-ethenyl-1H-indole from protonation while maintaining the general polarity and retention factors (Rf) of your standard solvent system (e.g., Hexane/Ethyl Acetate)[3].

Q4: Are there alternative stationary phases if TEA-deactivated silica still results in poor recovery? Mechanistic Causality: Switch to Neutral Alumina (Aluminum Oxide). Alumina lacks the highly acidic Brønsted sites characteristic of silica gel. Neutral alumina (pH ~7.0) provides a much gentler environment for acid-sensitive dienes. Note that retention factors will change drastically; compounds typically elute much faster on alumina, requiring a downward adjustment in mobile phase polarity to achieve separation comparable to standard flash chromatography[4].

Quantitative Data: Stationary Phase Performance
Stationary PhaseTypical Recovery (%)Target Purity (%)Primary Eluent SystemMechanistic Notes
Standard Silica Gel < 40%~70%Hexane / EtOAcSevere acid-catalyzed polymerization; not recommended.
TEA-Deactivated Silica 85–92%> 95%Hexane / EtOAc + 1-3% TEAFirst-line choice; TEA caps acidic silanol sites[2].
Neutral Alumina 80–88%> 95%Hexane / EtOAc (Adjusted)Excellent alternative; lacks Brønsted acid sites.
Experimental Protocols
Protocol 1: Self-Validating 2D TLC Stability Assay

Purpose: To empirically verify the stability of 2-ethenyl-1H-indole on standard silica gel prior to scaling up purification.

  • Preparation: Obtain a square silica gel TLC plate (e.g., 5 cm x 5 cm).

  • Spotting: Lightly spot the crude 2-ethenyl-1H-indole in one corner, exactly 1 cm from the bottom and 1 cm from the left edge.

  • First Elution: Develop the plate in your chosen eluent system (e.g., 10:1 Hexane:Ethyl Acetate) until the solvent front is 1 cm from the top.

  • Drying: Remove the plate and dry it completely under a gentle stream of nitrogen to remove all traces of solvent.

  • Second Elution: Rotate the plate 90 degrees so that the line of separated spots now serves as the new baseline. Develop the plate again in the exact same eluent system[2].

  • Visualization & Validation: Visualize under UV light (254 nm). If the compound is stable, all spots will fall on a diagonal line from the origin. Any spots appearing below the diagonal indicate degradation products formed during the drying phase on the acidic silica.

Protocol 2: TEA-Deactivated Flash Column Chromatography

Purpose: To purify acid-sensitive 2-ethenyl-1H-indole without inducing cationic polymerization.

  • Eluent Preparation: Prepare your optimized mobile phase (e.g., 10:1 Hexane:Ethyl Acetate) and add 2% (v/v) Triethylamine (TEA)[2]. Mix thoroughly.

  • Column Packing: Pack the flash chromatography column as a slurry using the TEA-spiked eluent and standard silica gel (230-400 mesh)[4].

  • Deactivation Flush: Flush the packed column with at least two full column volumes of the TEA-spiked eluent. Mechanistic note: This ensures all active silanol sites are fully saturated and capped by the amine.

  • Sample Loading: Dissolve the crude 2-ethenyl-1H-indole in a minimal amount of the TEA-spiked eluent (or pure solvent if solubility requires, e.g., DCM) and carefully apply it to the top of the silica bed.

  • Elution: Elute the column rapidly using the TEA-spiked mobile phase. Apply positive pressure (flash chromatography) to minimize the residence time of the compound on the column[4].

  • Fraction Collection & Concentration: Monitor fractions via TLC. Pool the fractions containing pure 2-ethenyl-1H-indole. Concentrate under reduced pressure at a low temperature (< 30°C) to prevent thermal degradation of the vinyl group.

References
  • Synthesis of 2-Vinylindole-3-Acetic Acid Derivatives via Cyanide-Catalyzed Imino-Stetter Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Purification by Flash Column Chromatography Source: MIT OpenCourseWare (Chemistry Laboratory Techniques) URL:[Link]

Sources

Optimization

methods for the recrystallization of 2-ethenyl-1H-indole derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 2-ethenyl-1H-indole derivatives (commonl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 2-ethenyl-1H-indole derivatives (commonly known as 2-vinylindoles).

These compounds are highly valuable dienes for Diels-Alder cycloadditions, asymmetric Povarov reactions, and the synthesis of complex carbazole alkaloids. However, their electron-rich nature makes them notoriously unstable. This guide moves beyond basic procedures to explain the thermodynamic and kinetic causality behind their handling, ensuring you can achieve high-purity crystalline products without succumbing to polymerization or degradation.

Part 1: The Causality of 2-Ethenyl-1H-indole Instability

Before attempting recrystallization, it is critical to understand why these derivatives fail during purification. 2-Ethenyl-1H-indoles possess a highly nucleophilic C3 position conjugated with a reactive vinyl group.

  • Acid-Catalyzed Cationic Polymerization: Even trace amounts of acid (such as HCl generated from the degradation of chloroform or dichloromethane) will protonate the C3 position. This generates a stabilized carbocation that immediately attacks the vinyl group of an adjacent molecule, triggering a runaway cationic polymerization cascade.

  • Radical Auto-Oxidation: The conjugated diene system is susceptible to oxygen-centered radical attack. Elevated temperatures (>60°C) and ambient light provide the activation energy required to initiate oxidative cleavage or radical polymerization, turning your product into an insoluble black tar.

Recrystallization of these compounds is a race between thermodynamic crystal lattice formation and kinetic degradation . Your protocol must suppress the latter to achieve the former.

Part 2: Mechanistic Workflow & Visualization

The following diagram illustrates the divergent pathways of a 2-ethenyl-1H-indole intermediate during purification.

G Crude Crude 2-Ethenyl-1H-indole (Highly Reactive Diene) Triggers Heat, Light, O2, or Acid (Kinetic Degradation) Crude->Triggers Protocol Degassed Solvents, <50°C, Dark (Thermodynamic Control) Crude->Protocol Polymer Radical Polymerization & Oxidative Cleavage Triggers->Polymer Tar Insoluble Polymeric Tar (Failed Purification) Polymer->Tar Cooling Controlled Cooling Gradient (25°C → 4°C → -20°C) Protocol->Cooling Crystals Pure 2-Ethenyl-1H-indole Crystals (Self-Validated) Cooling->Crystals

Fig 1: Kinetic degradation vs. thermodynamic crystallization pathways for 2-vinylindoles.

Part 3: Quantitative Data – Solvent System Selection

Selecting the correct solvent system is paramount. The solvent must dissolve the compound at mild temperatures (<50°C) and provide a steep solubility curve upon cooling. Below is a comparative matrix of field-proven solvent systems for 2-ethenyl-1H-indoles [1][2][3].

Primary Solvent : Anti-Solvent (v/v)Ratio RangeMax Dissolution Temp (°C)Expected YieldApplication & Causality Notes
Ethyl Acetate : Hexanes 1:4 to 2:8< 50°C75–85%Standard System: Balances solubility and volatility. Ideal for base-sensitive or highly reactive derivatives [1].
THF : Hexanes 1:3 to 3:7< 60°C65–75%High-Solubility System: THF disrupts hydrogen bonding. Ideal for N-alkylated or highly substituted derivatives that resist crystallization [3].
Benzene : Cyclohexane 1:1 to 1:2< 70°C70–80%Classic System: Provides excellent crystal lattice growth due to π-π stacking interactions with benzene, though highly toxic [2].
DCM : Pentane 1:5< 35°C60–70%Low-Temp System: DCM must be filtered through basic alumina immediately prior to use to quench trace HCl.

Part 4: Self-Validating Recrystallization Protocol

This methodology is designed as a self-validating system. At each stage, specific visual cues confirm that the thermodynamic pathway is being maintained and degradation has been suppressed. This protocol has been shown to yield crystals suitable for high-enantiomeric-excess (ee) catalytic asymmetric reactions [4].

Step 1: Solvent Preparation (Degassing)

  • Action: Sparge your chosen solvent system (e.g., EtOAc/Hexanes) with Argon or Nitrogen gas for 15 minutes.

  • Causality: Displaces dissolved oxygen, neutralizing the threat of radical auto-oxidation during the heating phase.

Step 2: Controlled Dissolution

  • Action: Place the crude 2-ethenyl-1H-indole in an amber round-bottom flask (or wrap in aluminum foil). Add the minimal amount of degassed primary solvent (e.g., EtOAc). Warm gently in a water bath strictly below 50°C . Slowly add the anti-solvent (e.g., Hexanes) dropwise until the solution becomes faintly turbid, then add a few drops of primary solvent to clear it.

  • Validation Checkpoint: The solution must be a clear, transparent liquid (often pale yellow to orange). If the solution is cloudy or contains suspended black particulates, pre-existing polymeric degradation has occurred.

Step 3: Hot Filtration (If necessary)

  • Action: If particulates are present, rapidly filter the warm solution through a pre-warmed, fluted filter paper into a clean, base-washed flask.

  • Causality: Removes amorphous polymeric tar that can act as an impurity trap and inhibit pure crystal nucleation.

Step 4: Controlled Cooling Gradient

  • Action: Allow the flask to cool to room temperature (25°C) undisturbed in the dark for 2 hours. Once at room temperature, transfer to a 4°C refrigerator for 4 hours, and finally to a -20°C freezer overnight.

  • Validation Checkpoint: Distinct crystalline structures (needles or prisms) should form on the glass. If a second liquid layer forms at the bottom, the compound has "oiled out" (see FAQ below).

Step 5: Isolation

  • Action: Vacuum filter the crystals rapidly using a chilled Büchner funnel. Wash with ice-cold anti-solvent (e.g., pentane or hexanes). Dry under high vacuum in the dark.

  • Validation Checkpoint: The final crystals should be free-flowing and exhibit sharp edges, confirming the absence of trapped solvent or oligomeric oils.

Part 5: Troubleshooting & FAQs

Q1: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? Causality: "Oiling out" occurs when the melting point of your solute is depressed below the temperature at which it saturates the solvent. This is usually caused by a high concentration of lipophilic impurities, resulting in a liquid-liquid phase separation rather than solid-liquid crystallization. Solution: Do not attempt to cool the oil further; it will only trap impurities. Reheat the mixture gently until homogeneous. Add 10-15% more primary solvent to decrease the saturation temperature, then cool the solution much more slowly. If available, introduce a "seed crystal" of pure 2-ethenyl-1H-indole at room temperature to provide a nucleation site and force the thermodynamic formation of a crystal lattice.

Q2: Why did my 2-ethenyl-1H-indole turn into an insoluble black tar during the heating step? Causality: You likely exceeded the thermal threshold (typically >60°C) or used an acidic/aged solvent. 2-Vinylindoles are highly reactive dienes. Heat provides the activation energy for the vinyl group to undergo radical polymerization. Solution: Discard the tar; it cannot be rescued. For your next batch, strictly maintain the water bath below 50°C, ensure all glassware is base-washed (rinsed with a dilute triethylamine solution and dried), and use freshly degassed solvents.

Q3: Can I use Chloroform (CHCl₃) or Dichloromethane (DCM) for the recrystallization? Causality: Halogenated solvents slowly decompose over time, generating trace amounts of hydrochloric acid (HCl). Because the indole nucleus is extremely sensitive to acidic conditions, trace HCl will protonate the C3 position and trigger immediate cationic polymerization. Solution: It is highly recommended to avoid halogenated solvents. If DCM must be used due to specific solubility constraints, it must be passed through a plug of basic alumina immediately prior to use to quench any free acid.

Q4: How should I store the purified crystals to prevent degradation over time? Causality: Solid-state polymerization and photo-oxidation can still occur over prolonged periods. Solution: Store the dried crystals in an amber glass vial, backfilled with Argon gas, and kept at -20°C. Under these conditions, the thermodynamic stability of the crystal lattice will protect the reactive vinyl moiety for several months.

Part 6: References

  • Suhana, H., & Idris, M. A. (2019). "Synthesis of a novel 2-vinyl indole". Indian Journal of Chemistry - Section B, 58B(03), 416-419. URL:[Link]

  • Reed, G. W. B., Cheng, P. T. W., & McLean, S. (1982). "The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis". Canadian Journal of Chemistry, 60(4), 419-424. URL:[Link]

  • van der Westhuyzen, A. E., et al. (2020). "Synthesis of pyrrolocarbazoles with N-substituted alkynyl-, alkylcyano- and alkylhydroxyl-groups". Arkivoc, 2020(v), 129-147. URL:[Link]

  • Dai, W., Jiang, X.-L., Tao, J.-Y., & Shi, F. (2016). "Application of 3-Methyl-2-vinylindoles in Catalytic Asymmetric Povarov Reaction: Diastereo- and Enantioselective Synthesis of Indole-Derived Tetrahydroquinolines". The Journal of Organic Chemistry, 81(1), 185-192. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Analysis of Synthetic Routes to 2-Ethenyl-1H-Indole (2-Vinylindole)

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic evaluation, yield comparison, and validated experimental protocols for the synthesis of 2-vinylindole deriva...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic evaluation, yield comparison, and validated experimental protocols for the synthesis of 2-vinylindole derivatives.

Introduction: The Strategic Value of 2-Vinylindoles

2-Ethenyl-1H-indole (commonly known as 2-vinylindole) and its derivatives are privileged, highly reactive diene systems in organic synthesis. For over three decades, they have served as incomparable four-atom building blocks for the construction of polycyclic indole scaffolds—most notably carbazoles and tetrahydrocarbazoles—via [4+2] cycloaddition reactions[1].

Historically, accessing the 2-vinylindole core required harsh conditions, pre-functionalized indole starting materials, or complex multi-step sequences. However, recent advancements in C–H activation, umpolung catalysis, and cross-coupling have revolutionized our ability to construct these architectures efficiently. This guide provides a critical, comparative analysis of the three most robust modern synthetic routes, detailing the causality behind the chemistry and providing self-validating protocols for immediate laboratory application.

Mechanistic Evaluation of Key Synthetic Routes

Ru(II)-Catalyzed Regioselective (3+2)-Annulation

Conventional strategies often rely on direct C–H alkenylation of pre-existing indoles bearing a directing group. A more atom-economical and cost-effective alternative is the direct annulation of simple anilines. A recent breakthrough utilizes a Ru(II)-catalyzed regioselective (3+2)-annulation of N-pyridyl anilines with allenyl carbinol acetates to access 2-vinylindoles at room temperature[2].

Causality & Mechanism: The reaction is driven by the N-pyridyl directing group, which facilitates an initial ortho-C–H activation by the Ru(II) catalyst to form a cyclometalated intermediate. The key to the regioselectivity lies in the coordination-assisted 3,2-migratory insertion of the allene, generating a stable six-membered Ru-σ-alkenyl intermediate. Subsequent reductive elimination and aromatization (via the elimination of acetic acid) yield the highly conjugated 2-vinylindole architecture[2].

G N1 N-Pyridyl Aniline + Ru(II) N2 C-H Activation (Cyclometalated Ru) N1->N2 Ligand Exchange N3 Allenyl Acetate Coordination N2->N3 Addition N4 3,2-Migratory Insertion (Ru-σ-Alkenyl) N3->N4 Regioselective N5 Reductive Elimination (-AcOH) N4->N5 C-N Bond N6 2-Vinylindole Derivative N5->N6 Aromatization

Ru(II)-catalyzed (3+2)-annulation mechanism for 2-vinylindole synthesis.

Cyanide-Catalyzed Imino-Stetter Reaction

When the target molecule requires dense functionalization—such as 2-vinylindole-3-acetic acid derivatives—the cyanide-catalyzed imino-Stetter reaction is the premier choice[3].

Causality & Mechanism: This method utilizes aldimines derived from 2-aminocinnamic acid derivatives and α,β-unsaturated aldehydes. The addition of a cyanide catalyst generates a Breslow-type intermediate, effectively reversing the polarity (umpolung) of the imine carbon. This newly formed nucleophilic center undergoes an intramolecular Michael-type addition to the adjacent cinnamate moiety. Proton transfer and the expulsion of the cyanide catalyst drive the ring closure and subsequent aromatization, delivering the functionalized indole in excellent yields[3].

G S1 Aldimine Precursor S2 Cyanide Addition (Breslow-type Intermediate) S1->S2 KCN Catalyst S3 Intramolecular Umpolung (Michael Addition) S2->S3 C-C Bond S4 Proton Transfer & Cyanide Loss S3->S4 Ring Closure S5 2-Vinylindole-3-Acetic Acid S4->S5 Aromatization

Cyanide-catalyzed imino-Stetter reaction pathway to 2-vinylindoles.

Palladium-Catalyzed Stille Coupling & Intramolecular SN2′

For the total synthesis of complex natural products, such as the alkaloid goniomitine, a highly convergent approach is required. This route employs the Stille coupling of an N-Boc-2-iodoaniline with a (tributylstannyl)allene[4].

Causality & Mechanism: The initial Pd-catalyzed cross-coupling forms an allenylaniline intermediate. Because the allene is tethered to a leaving group (e.g., a benzyloxy group), the system spontaneously undergoes an intramolecular SN2′-type ring-closing reaction. This cascade directly produces a 3-alkyl-2-vinylindole skeleton in a single operational step, bypassing the need to isolate sensitive intermediates[4].

Quantitative Performance Comparison

The table below summarizes the operational parameters and performance metrics of the three primary synthetic routes, allowing researchers to select the optimal method based on their starting materials and target complexity.

MetricRu(II) (3+2)-AnnulationImino-Stetter ReactionStille / SN2′ Cascade
Starting Materials N-Pyridyl anilines + allenyl acetatesAldimines (from 2-aminocinnamic acid)N-Boc-2-iodoaniline + stannylallene
Catalyst System [Ru(p-cymene)Cl₂]₂KCN (Catalytic)Pd(PPh₃)₄ / TBAC
Temperature Room Temperature80 °C - 100 °C80 °C - 110 °C
Yield Range 63% – 78%85% – 95% (Excellent)75% – 80%
Key Advantage Mild conditions; late-stage functionalizationHigh functional group tolerance at C3Direct access to complex 3-alkyl derivatives
Primary Limitation Requires N-pyridyl directing group removalRequires pre-synthesis of specific aldiminesToxicity of organotin reagents

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes specific in-process controls (IPCs) to verify mechanistic progression.

Protocol A: Synthesis via Cyanide-Catalyzed Imino-Stetter Reaction

Adapted for the synthesis of 2-vinylindole-3-acetic acid derivatives.

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, dissolve the aldimine precursor (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Catalyst Addition: Add KCN (0.2 mmol, 20 mol%) in one portion. Safety Note: Handle KCN in a strictly controlled fume hood with appropriate antidotes on hand.

  • Cyclization: Stir the reaction mixture at 80 °C.

  • In-Process Control (Validation): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the bright yellow aldimine spot and the emergence of a highly UV-active (254 nm) blue-fluorescent spot indicates successful Breslow intermediate formation and subsequent cyclization.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & QC: Purify via flash column chromatography. Validate the product via ¹H NMR: Look for the distinct disappearance of the imine proton (~8.5 ppm) and the appearance of the terminal vinyl protons (characteristic doublets/multiplets between 5.2 and 6.8 ppm).

Protocol B: Synthesis via Ru(II)-Catalyzed (3+2)-Annulation

Adapted for the room-temperature synthesis of 2-vinylindoles.

  • Preparation: Charge a vial with N-pyridyl aniline (0.5 mmol), allenyl carbinol acetate (0.6 mmol, 1.2 equiv), and[Ru(p-cymene)Cl₂]₂ (0.025 mmol, 5 mol%).

  • Solvent & Additive: Add anhydrous 1,4-dioxane (3.0 mL) and sodium acetate (NaOAc, 1.0 mmol) to facilitate the deprotonation step during C–H activation.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 12–16 hours.

  • In-Process Control (Validation): The reaction color typically shifts from dark red/brown to a lighter amber as the Ru-σ-alkenyl intermediate undergoes reductive elimination. GC-MS tracking should show the exact mass of the product corresponding to [Aniline + Allene - AcOH].

  • Workup: Filter the mixture through a short pad of Celite, eluting with EtOAc. Evaporate the solvent.

  • Purification & QC: Purify via silica gel chromatography. Validate the structure via ¹³C NMR, ensuring the presence of the highly conjugated C2-vinyl carbons (~115 ppm and ~130 ppm) and the intact N-pyridyl directing group.

Downstream Applications in Drug Development

The primary utility of 2-vinylindoles in pharmaceutical development lies in their ability to act as versatile dienes in[4+2] cycloadditions.

Recent innovations have demonstrated that the cross-[4+2] cycloaddition of 2-vinylindoles with other conjugated alkenes (like 2-alkenylindoles) can be smoothly catalyzed by hypervalent cyclic dibenzoiodolium salts acting as strong halogen-bond-donor catalysts [5]. This interaction stabilizes the transition state via C–I···π halogen bonds, yielding complex tetrahydrocarbazoles with up to 99% yield and 17:1 diastereoselectivity[5]. Furthermore, organic photoredox catalysts can promote radical cation [4+2] cycloadditions of 2-vinylindoles, utilizing a redox umpolung strategy to react with otherwise unreactive conjugated alkenes[1]. These methodologies are currently being leveraged to synthesize libraries of Check1 kinase inhibitors and anti-proliferative agents reminiscent of the goniomitine alkaloid family.

References

  • Synthesis of 2-Vinylindole-3-Acetic Acid Derivatives via Cyanide-Catalyzed Imino-Stetter Reaction. The Journal of Organic Chemistry (2016). Available at:[Link]

  • Ru(II)-catalyzed regioselective (3 + 2)-annulation of anilines with allenes to access 2-vinylindoles. RSC Publishing (2025). Available at:[Link]

  • Total Syntheses of (−)- and (+)-Goniomitine. Organic Letters (2011). Available at:[Link]

  • Synthesis of tetrahydrocarbazoles through a radical cation [4+2] cycloaddition reaction of 2-vinylindoles. Chemical Communications (2023). Available at:[Link]

  • A Hypervalent Cyclic Dibenzoiodolium Salt as a Halogen-Bond-Donor Catalyst for the [4+2] Cycloaddition of 2-Alkenylindoles. ChemPlusChem (2021). Available at:[Link]

Sources

Comparative

Spectroscopic Data Comparison of Indoles from Various Synthetic Methods: A Guide for Medicinal Chemists

Introduction The indole scaffold is a ubiquitous pharmacophore in drug discovery and materials science. However, achieving precise regiocontrol around the indole core requires selecting the appropriate synthetic methodol...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indole scaffold is a ubiquitous pharmacophore in drug discovery and materials science. However, achieving precise regiocontrol around the indole core requires selecting the appropriate synthetic methodology. As an Application Scientist, I frequently observe that the success of these syntheses is only as robust as the analytical methods used to validate them. This guide provides an objective, data-driven comparison of three premier indole synthesis methods—Fischer, Larock, and Bartoli—detailing their mechanistic causality, step-by-step protocols, and the distinct spectroscopic signatures (NMR, IR) used to self-validate the resulting products.

Methodology Selection Logic

Choosing the correct synthetic route is dictated by the desired substitution pattern. Classical methods like the Fischer synthesis are excellent for general applications, but fail for sterically hindered 7-substituted indoles, where the Bartoli synthesis excels. Conversely, the Larock synthesis provides unparalleled regiocontrol for 2,3-disubstituted indoles.

DecisionMatrix Start Target Indole Scaffold Q1 Requires C7 Substitution? Start->Q1 Bartoli Bartoli Synthesis (o-Nitroarene + Vinyl Grignard) Q1->Bartoli Yes Q2 Requires C2/C3 Disubstitution with Regiocontrol? Q1->Q2 No Larock Larock Synthesis (o-Iodoaniline + Alkyne + Pd) Q2->Larock Yes Fischer Fischer Synthesis (Phenylhydrazine + Ketone) Q2->Fischer No / Standard

Caption: Decision matrix for selecting the optimal indole synthesis methodology.

Mechanistic Workflows and Self-Validating Protocols

The Fischer Indole Synthesis

The Fischer indole synthesis remains the most versatile method for generating 2- or 3-substituted indoles from arylhydrazines and ketones 1.

Causality & Mechanism: The reaction is driven by an acid-catalyzed [3,3]-sigmatropic rearrangement of a phenylhydrazone intermediate. The addition of a Lewis acid (e.g., anhydrous ZnCl₂) or a weak organic acid (e.g., iso-butyric acid) coordinates with the hydrazone nitrogen. This increases the electrophilicity of the adjacent carbon, lowering the activation energy for the critical N-N bond cleavage and subsequent C-C bond formation, which is the structure-defining step of the indole core 2.

Experimental Protocol (Synthesis of 2-Methylindole):

  • Hydrazone Formation: In a round-bottom flask, combine phenylhydrazine (1.0 equiv) with acetone (1.5 equiv). The reaction is exothermic. Stir at room temperature for 20 minutes until water formation indicates complete hydrazone conversion.

  • Cyclization: Add anhydrous ZnCl₂ (2.5 equiv) to the crude acetone phenylhydrazone. Heat the mixture in an oil bath to 180°C. Causality: High heat is required to drive the elimination of ammonia (aminal cleavage) and force aromatization.

  • Workup & Validation: Cool the dark mixture, neutralize with 1M NaOH, and extract with CHCl₃. The protocol is self-validating: the cessation of ammonia gas evolution indicates reaction completion, which is subsequently confirmed by the disappearance of the ketone C=O stretch in IR spectroscopy.

The Larock Indole Synthesis

The Larock heteroannulation is the premier choice for synthesizing 2,3-disubstituted indoles with high regioselectivity 3.

Causality & Mechanism: This palladium-catalyzed process involves the oxidative addition of Pd(0) into an ortho-iodoaniline, followed by the coordination and insertion of an internal alkyne. The regioselectivity is strictly dictated by steric differentiation: the bulkier substituent of the alkyne orients itself adjacent to the bulky palladium center to minimize steric strain, ultimately positioning it at the C2 carbon of the resulting indole upon reductive elimination 4.

LarockCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Insertion into C-I bond) Pd0->OxAdd + o-Iodoaniline Coord Alkyne Coordination & Syn-Insertion OxAdd->Coord + Internal Alkyne RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim Regioselective RedElim->Pd0 - Indole Product

Caption: The palladium-catalyzed Larock indole synthesis mechanistic cycle.

Experimental Protocol (Synthesis of 2,3-Diphenylindole):

  • Reagent Assembly: Combine o-iodoaniline (1.0 equiv), diphenylacetylene (1.2 equiv), Pd(OAc)₂ (5 mol%), K₂CO₃ (2.0 equiv), and LiCl (1.0 equiv) in anhydrous DMF. Causality: LiCl acts as a critical additive; the chloride ions stabilize the active Pd(0) species, preventing it from precipitating as inactive palladium black.

  • Annulation: Heat the mixture to 100°C under an argon atmosphere for 12 hours.

  • Isolation & Validation: Quench with water, extract with EtOAc, and purify via flash chromatography. Success is validated via ¹H NMR by the complete absence of the C3-proton, confirming disubstitution.

The Bartoli Indole Synthesis

Classical methods fail to produce 7-substituted indoles due to severe steric clashes during cyclization. The Bartoli synthesis circumvents this by utilizing ortho-substituted nitroarenes and vinyl Grignard reagents 5.

Causality & Mechanism: The reaction strictly requires three equivalents of the Grignard reagent. The ortho-substituent is mandatory because it forces the nitro group out of coplanarity with the aromatic ring, exposing it to nucleophilic attack. The first equivalent forms a nitroso intermediate; the second attacks the nitroso species; and the third acts as a reducing agent/base to facilitate the final sigmatropic rearrangement and aromatization.

Experimental Protocol (Synthesis of 7-Methylindole):

  • Initiation: Dissolve 2-nitrotoluene (1.0 equiv) in dry THF and cool to -40°C under nitrogen.

  • Grignard Addition: Add vinylmagnesium bromide (3.0 equiv) dropwise. Causality: The low temperature controls the highly exothermic nucleophilic attack. The solution will turn deep red, visually validating the formation of the nitroso intermediate.

  • Quench & Cleavage: Allow the mixture to warm to 0°C over 1 hour, then quench with saturated aqueous NH₄Cl. Extract and purify.

Comparative Spectroscopic Data Analysis

Spectroscopic profiling is the ultimate arbiter of synthetic success. The substitution patterns dictated by the Fischer, Larock, and Bartoli methods yield highly distinct ¹H NMR and IR signatures. Table 1 and Table 2 summarize the quantitative diagnostic markers used to validate these scaffolds 1.

Table 1: Comparative ¹H NMR Spectroscopic Signatures of Synthesized Indoles

Synthesis MethodRepresentative ProductKey ¹H NMR Diagnostic Peaks (CDCl₃, ppm)Structural Implication
Fischer 2-Methylindole~7.9 (br s, 1H, NH), ~6.2 (s, 1H, C3-H) , ~2.4 (s, 3H, CH₃)The distinct singlet at ~6.2 ppm confirms mono-substitution at C2 and an open C3 position.
Larock 2,3-Diphenylindole~8.1 (br s, 1H, NH), C3-H absent , ~7.1-7.5 (m, 14H, Ar-H)The complete absence of the C3-H proton confirms successful heteroannulation and disubstitution.
Bartoli 7-Methylindole~8.0 (br s, 1H, NH), ~7.2 (t, 1H, C5-H), ~7.0 (d, 1H, C6-H) The splitting pattern (loss of C7-H) confirms C7 substitution; C3-H remains present at ~6.5 ppm.

Table 2: IR Spectroscopy Tracking for Fischer Indole Synthesis (Acetone + Phenylhydrazine)

CompoundIR Stretching Frequencies (cm⁻¹)Diagnostic Shift Causality
Acetone (Starting Material)~1715 (C=O stretch)Strong carbonyl peak; its complete disappearance validates total conversion to the hydrazone.
Phenylhydrazine (Starting Material)~3332 (N-H stretch, primary/secondary)Broad doublet characteristic of the hydrazine moiety.
2-Methylindole (Product)~3400 (N-H stretch, indole), ~1620 (C=C)A sharp, single N-H stretch at ~3400 cm⁻¹ confirms the formation of the aromatic pyrrole ring.

Conclusion

For drug development professionals, selecting an indole synthesis method is a balance of steric requirements and regiocontrol. The Fischer synthesis provides a robust, scalable route for simple indoles; the Larock synthesis offers elegant, palladium-driven regiocontrol for 2,3-disubstituted variants; and the Bartoli synthesis unlocks the sterically hindered 7-position. By rigorously applying the spectroscopic validation parameters outlined above, researchers can ensure the structural integrity of their synthesized libraries.

References

  • A Comparative Spectroscopic Analysis of Indoles from Diverse Synthetic Origins. Benchchem. 1

  • The Chemoselective Fischer's Synthesis of Indolenine Derivatives By iso-Butyric Acid As A Weak Organic Acid Catalyst. SciSpace. 2

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. 3

  • Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis. ACS Publications. 4

  • Bartoli Indole Synthesis on Solid Supports. ACS Publications. 5

Sources

Validation

comparing the reactivity of 2-vinylindoles and 3-vinylindoles in cycloadditions

The functionalization of indoles with vinyl groups unlocks a versatile class of synthons capable of rapidly generating complex, polycyclic architectures such as tetrahydrocarbazoles, cyclohepta[b]indoles, and chroman-fus...

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Author: BenchChem Technical Support Team. Date: March 2026

The functionalization of indoles with vinyl groups unlocks a versatile class of synthons capable of rapidly generating complex, polycyclic architectures such as tetrahydrocarbazoles, cyclohepta[b]indoles, and chroman-fused indoles. However, the positional isomerism of the vinyl group—whether at the C2 or C3 position—imparts profoundly orthogonal electronic properties.

As a Senior Application Scientist, I have structured this guide to objectively compare the reactivity profiles of 2-vinylindoles and 3-vinylindoles. By analyzing the causality behind their divergent cycloaddition pathways and providing self-validating experimental protocols, this guide equips researchers and drug development professionals with the mechanistic rationale required for target-oriented synthesis.

Mechanistic Rationale: The Electronic Divergence

The reactivity of vinylindoles is fundamentally governed by the delocalization of the indole nitrogen's lone pair, which dictates the electron density across the conjugated system.

  • 2-Vinylindoles (The Dedicated 4π Dienes): In 2-vinylindoles, the C2 position is less inherently nucleophilic than C3. The exocyclic vinyl group cooperates seamlessly with the endocyclic C2-C3 double bond to form a highly stable, electron-rich 4π diene system. Consequently, 2-vinylindoles are privileged substrates for normal-electron-demand [4+2] Diels-Alder reactions and dearomative [4+3] cycloadditions[1]. Recent advancements have also leveraged redox umpolung strategies, using photoredox catalysis to generate radical cations that force 2-vinylindoles to react with otherwise unreactive conjugated alkenes[2].

  • 3-Vinylindoles (The Versatile 2π Mono-olefins): The C3 position of the indole core is its natural center of nucleophilicity. In 3-vinylindoles, the intense electron density donated by the nitrogen lone pair extends directly into the vinyl group. While they can act as 4π dienes, their dominant and most synthetically valuable role is acting as electron-rich 2π mono-olefins (dienophiles or nucleophiles) in [2+n] cycloadditions. This makes them exceptional candidates for asymmetric [2+4] and formal [3+2] cycloadditions under organocatalytic control[3],[4].

Comparative Reactivity & Experimental Data

The kinetic and stereochemical outcomes of these two synthons diverge significantly even when subjected to identical reaction conditions. For example, in[4+3] cycloadditions with oxyallyl cations, 2-vinylindoles exhibit vastly superior kinetics (1 hour) compared to 3-vinylindoles (24 hours)[1]. This is due to the kinetic penalty associated with disrupting the highly stabilized C3-enamine-like conjugation in 3-vinylindoles to force a 4π reaction pathway.

Table 1: Quantitative Comparison of Cycloaddition Performance

SubstrateReaction ClassReagent PartnerCatalyst / PromoterTypical YieldStereoselectivityReaction Time
2-Vinylindole [4+3] Cycloadditionα-Haloketones (Oxyallyl Cations)DIPEA / TFE78–95%Complete dr1 h
3-Vinylindole [4+3] Cycloadditionα-Haloketones (Oxyallyl Cations)DIPEA / TFE~67%Complete dr24 h
2-Vinylindole Radical [4+2]Conjugated AlkenesPhotoredox Catalyst78–83%High drVariable
3-Vinylindole Asymmetric [2+4]ortho-Quinone MethidesChiral Phosphoric AcidUp to 98%Up to 93:7 dr, 98% eeVariable
3-Vinylindole Formal [3+2]AzoalkenesChiral Phosphoric AcidHighExcellent eeVariable

Mechanistic Pathway Visualization

The following diagram maps the divergent logical pathways and synthetic outcomes based on the initial choice of vinylindole isomer.

Vinylindole_Reactivity Start Vinylindole Scaffold V2 2-Vinylindole (4π Diene Specialist) Start->V2 C2 Functionalization V3 3-Vinylindole (2π Mono-olefin / Nucleophile) Start->V3 C3 Functionalization C43_2 [4+3] Cycloaddition Oxyallyl Cations Fast Kinetics (1h) V2->C43_2 + α-Haloketone C42_2 [4+2] Cycloaddition Conjugated Alkenes Tetrahydrocarbazoles V2->C42_2 + Photoredox Cat. C24_3 [2+4] Cycloaddition ortho-Quinone Methides High ee% (Chroman) V3->C24_3 + CPA Catalyst C32_3 [3+2] Cycloaddition Azoalkenes 2,3-Dihydropyrroles V3->C32_3 + CPA Catalyst C43_3 [4+3] Cycloaddition Oxyallyl Cations Slow Kinetics (24h) V3->C43_3 + α-Haloketone

Caption: Divergent cycloaddition pathways of 2-vinylindoles and 3-vinylindoles based on electronic profiles.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the causality behind reagent selection and provide built-in self-validation checkpoints.

Protocol A: Dearomative [4+3] Cycloaddition of 2-Vinylindoles with α-Haloketones[1]

This protocol constructs complex cyclohepta[b]indole derivatives under mild, metal-free conditions.

  • Preparation: To a stirring solution of 2-vinylindole (0.2 mmol, 1.0 equiv) and α-haloketone (0.28 mmol, 1.4 equiv) in toluene (0.4 mL, 0.5 M), add 2,2,2-trifluoroethanol (TFE) (86.4 μL, 1.2 mmol, 6.0 equiv).

  • Initiation: Add N,N-Diisopropylethylamine (DIPEA) (52.3 μL, 0.3 mmol, 1.5 equiv) dropwise. Stir the mixture for 1 hour at room temperature.

  • Causality of Reagents: TFE is critical; its high ionizing power and strong hydrogen-bond donating ability stabilize the highly reactive oxyallyl cation intermediate generated from the α-haloketone, preventing its premature decomposition. DIPEA is selected as a sterically hindered, non-nucleophilic base to facilitate dehydrohalogenation without competing with the vinylindole for the electrophile.

  • Self-Validation Check: The reaction progress must be validated by monitoring the disappearance of the highly UV-active 2-vinylindole starting material via TLC (UV 254 nm). Post-reaction, successful dearomatization is confirmed via crude 1 H-NMR by the complete disappearance of the characteristic exocyclic vinyl proton signals (typically dd, ~5.5-6.5 ppm), replaced by upfield aliphatic signals corresponding to the newly formed seven-membered ring.

  • Isolation: Remove the solvent under reduced pressure and purify the crude residue via flash column chromatography.

Protocol B: CPA-Catalyzed Asymmetric [2+4] Cycloaddition of 3-Vinylindoles[3]

This protocol leverages the 2π mono-olefin character of 3-vinylindoles to synthesize chiral indole-containing chromans.

  • Preparation: In an oven-dried vial, combine the 3-vinylindole (0.1 mmol), the ortho-quinone methide (o-QM) precursor (0.12 mmol), and a Chiral Phosphoric Acid (CPA) catalyst (10 mol%) in an appropriate non-polar solvent (e.g., dichloromethane or toluene, 1.0 mL).

  • Reaction: Stir the mixture at the designated temperature (often 0 °C to room temperature) until complete consumption of the starting material.

  • Causality of Reagents: The CPA orchestrates a dual-activation mechanism. Its Brønsted acidic proton activates the o-QM via hydrogen bonding, while the phosphoryl oxygen coordinates the 3-vinylindole. This simultaneous activation locks both substrates within the catalyst's rigid chiral pocket, dictating a highly specific facial approach and ensuring excellent enantioselectivity.

  • Self-Validation Check: Before proceeding to bulk purification, subject a small, filtered aliquot of the crude mixture to chiral HPLC analysis. A successful, catalyst-controlled reaction is validated by an enantiomeric ratio (er) exceeding 95:5. If the er is low, it indicates a dominant background (non-catalyzed) cycloaddition, prompting an immediate re-evaluation of the reaction temperature (lowering it) or increasing the catalyst loading.

  • Isolation: Purify directly via silica gel chromatography to isolate the enantioenriched chroman derivative.

Conclusion

The selection between a 2-vinylindole and a 3-vinylindole is not merely a structural choice, but a fundamental electronic commitment. 2-Vinylindoles are the premier choice for constructing complex fused architectures via 4π diene pathways, offering rapid kinetics in [4+3] and [4+2] transformations. Conversely, 3-vinylindoles are unparalleled when asymmetric induction is required, acting as highly nucleophilic 2π components in organocatalytic cascades. Understanding these intrinsic biases allows chemists to design more efficient, predictable, and scalable synthetic routes in drug discovery.

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Comparative

A Comparative Guide to Lewis Acid Catalysts in 2-Vinylindole Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals The synthesis of complex heterocyclic scaffolds is a cornerstone of medicinal chemistry and drug discovery. Among these, the carbazole framework, accessible...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex heterocyclic scaffolds is a cornerstone of medicinal chemistry and drug discovery. Among these, the carbazole framework, accessible through cycloaddition reactions of 2-vinylindoles, represents a privileged structure in numerous biologically active compounds. The efficiency and stereoselectivity of these transformations are critically dependent on the choice of catalyst. This guide provides a comparative analysis of various Lewis acid catalysts in [4+2] cycloaddition reactions of 2-vinylindoles, offering experimental data, mechanistic insights, and detailed protocols to aid in catalyst selection and reaction optimization.

The Crucial Role of Lewis Acids in 2-Vinylindole Cycloadditions

2-Vinylindoles are electron-rich dienes that readily participate in cycloaddition reactions with electron-poor dienophiles. However, these reactions often require elevated temperatures and may suffer from low yields and poor stereoselectivity. Lewis acid catalysts accelerate these reactions under milder conditions and exert significant control over the stereochemical outcome.[1]

The primary role of the Lewis acid is to coordinate with the dienophile, typically at a carbonyl or other electron-withdrawing group. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), enhancing the orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the 2-vinylindole and thereby accelerating the reaction.[1] More recent computational studies suggest that the acceleration is primarily due to a reduction of the Pauli repulsion between the interacting π-electron systems of the diene and the dienophile.[2][3]

Furthermore, the steric and electronic properties of the Lewis acid-dienophile complex influence the transition state geometry, dictating the diastereoselectivity (endo/exo) and, in the case of chiral catalysts, the enantioselectivity of the reaction.

Comparative Performance of Lewis Acid Catalysts

The choice of Lewis acid can have a profound impact on the yield and stereoselectivity of the [4+2] cycloaddition of 2-vinylindoles. Below is a comparative summary of various Lewis acids in the reaction of an N-substituted 2-vinylindole with an activated dienophile, leading to the formation of a tetrahydrocarbazole derivative.

Lewis Acid CatalystSolventTemperatureTime (h)Yield (%)Diastereomeric Excess (d.e. %)
Sc(OTf)₃ CH₂Cl₂rt2495 67
Cu(OTf)₂ CH₂Cl₂rt2494 78
AuCl₃ Toluenert1.599 85
Au(PPh₃)Cl/AgOTf Toluenert249686
AgOTf Toluenert248878
EtAlCl₂ Toluenert57381
Mg(ClO₄)₂ Toluene110 °C247743

Data compiled from a review by Rossi et al., showcasing typical results for the [4+2] cycloaddition of 2-vinylindoles with activated dienophiles. The specific substrates may vary between entries.

Key Observations:

  • High Efficiency of Triflate Salts: Scandium(III) triflate (Sc(OTf)₃) and Copper(II) triflate (Cu(OTf)₂) are highly effective catalysts, providing excellent yields in dichloromethane at room temperature.

  • Superior Performance of Gold Catalysts: Gold-based catalysts, particularly AuCl₃, demonstrate exceptional reactivity, leading to near-quantitative yield and high diastereoselectivity in a significantly shorter reaction time.

  • Influence of the Counter-ion and Ligands: The combination of Au(PPh₃)Cl with a silver salt (AgOTf) also results in high yield and diastereoselectivity, highlighting the role of the complete catalytic system.

  • Moderate Activity of Other Lewis Acids: While effective, EtAlCl₂ and AgOTf generally provide slightly lower yields compared to the top performers. Mg(ClO₄)₂ requires a significantly higher temperature and results in lower diastereoselectivity.

Mechanistic Insights: A Closer Look at the Catalytic Cycle

The catalytic cycle of a Lewis acid-promoted [4+2] cycloaddition of a 2-vinylindole can be visualized as a three-step process:

Lewis Acid Catalyzed Cycloaddition cluster_0 Catalytic Cycle Lewis Acid Lewis Acid Activated Complex Activated Complex Lewis Acid->Activated Complex Coordination Dienophile Dienophile Dienophile->Activated Complex Transition State Transition State Activated Complex->Transition State [4+2] Cycloaddition 2-Vinylindole 2-Vinylindole 2-Vinylindole->Transition State Cycloadduct Complex Cycloadduct Complex Transition State->Cycloadduct Complex Cycloadduct Complex->Lewis Acid Catalyst Regeneration Tetrahydrocarbazole Tetrahydrocarbazole Cycloadduct Complex->Tetrahydrocarbazole Product Release

Figure 1: Catalytic cycle of the Lewis acid-promoted [4+2] cycloaddition.

Step 1: Activation of the Dienophile: The Lewis acid reversibly coordinates to the electron-withdrawing group of the dienophile, forming an activated complex. This step increases the electrophilicity of the dienophile.

Step 2: Cycloaddition: The electron-rich 2-vinylindole attacks the activated dienophile in a concerted or stepwise fashion, passing through a stereochemically defined transition state to form the six-membered ring of the tetrahydrocarbazole.

Step 3: Product Release and Catalyst Regeneration: The Lewis acid dissociates from the cycloaddition product, releasing the tetrahydrocarbazole and regenerating the active catalyst for the next cycle.

Experimental Protocol: A Representative Procedure

The following protocol is a generalized procedure for the Lewis acid-catalyzed [4+2] cycloaddition of an N-substituted 2-vinylindole with an activated dienophile, such as methyl vinyl ketone. This protocol is designed to be a self-validating system, with checkpoints for monitoring reaction progress and ensuring product purity.

Experimental Workflow cluster_1 Experimental Workflow Start Start Reagent_Prep Reagent Preparation: - Dry solvent - Weigh 2-vinylindole and dienophile Start->Reagent_Prep Reaction_Setup Reaction Setup: - Inert atmosphere (N₂ or Ar) - Add solvent and 2-vinylindole Reagent_Prep->Reaction_Setup Catalyst_Addition Catalyst Addition: - Add Lewis acid catalyst (e.g., Sc(OTf)₃) Reaction_Setup->Catalyst_Addition Dienophile_Addition Dienophile Addition: - Add dienophile dropwise at 0 °C Catalyst_Addition->Dienophile_Addition Reaction Reaction: - Warm to room temperature - Stir for specified time Dienophile_Addition->Reaction Monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Quench with saturated NaHCO₃ - Extract with organic solvent Monitoring->Workup Reaction Complete Purification Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column chromatography Workup->Purification Analysis Product Analysis: - NMR spectroscopy - Mass spectrometry Purification->Analysis End End Analysis->End

Figure 2: A typical experimental workflow for the reaction.

Materials:

  • N-substituted 2-vinylindole (1.0 equiv)

  • Activated dienophile (e.g., methyl vinyl ketone, 1.2 equiv)

  • Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the N-substituted 2-vinylindole and anhydrous solvent.

  • Catalyst Addition: Add the Lewis acid catalyst to the solution and stir for 5-10 minutes at room temperature.

  • Dienophile Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the activated dienophile dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the time indicated by the specific catalyst and substrates (typically ranging from 1.5 to 24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting 2-vinylindole is consumed.

  • Work-up: Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.

  • Analysis: Characterize the purified tetrahydrocarbazole derivative by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Conclusion

The selection of a Lewis acid catalyst is a critical parameter in the successful synthesis of tetrahydrocarbazoles via [4+2] cycloaddition reactions of 2-vinylindoles. While triflate salts of scandium and copper offer a reliable and high-yielding approach, gold-based catalysts can provide superior performance in terms of reaction speed and stereoselectivity. The choice of catalyst should be guided by the specific substrates, desired stereochemical outcome, and practical considerations such as cost and handling. The provided experimental protocol offers a robust starting point for the optimization of these important transformations in the synthesis of complex indole-containing molecules.

References

  • Rossi, E., Abbiati, G., & Pirovano, V. (2017). 2- and 3-Vinylindoles as 4π Components in Cycloaddition Reactions. European Journal of Organic Chemistry, 2017(20), 2825-2849. [Link]

  • Domingo, L. R., & Ríos-Gutiérrez, M. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Chemistry–A European Journal, 26(3), 620-631. [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2022). Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles. The Journal of Organic Chemistry, 87(15), 9886-9895. [Link]

  • Brambilla, E., Moretti, E., Magni, M., Abbiati, G., & Pirovano, V. (2023). Synthesis of tetrahydrocarbazoles through a radical cation [4+ 2] cycloaddition reaction of 2-vinylindoles. Chemical Communications, 59(17), 2426-2429. [Link]

  • Wang, J., et al. (2012). Organocatalyzed Enantioselective Formal [4+ 2] Cycloaddition of 2, 3-Disubstituted Indole and Methyl Vinyl Ketone. Organic Letters, 14(11), 2920-2923. [Link]

  • Domingo, L. R., Aurell, M. J., & Pérez, P. (2020). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules, 25(11), 2588. [Link]

  • List, B., et al. (2022). Design of an Organocatalytic Asymmetric (4+ 3) Cycloaddition of 2-Indolylalcohols with Dienolsilanes. Journal of the American Chemical Society, 144(20), 9033-9040. [Link]

Sources

Validation

Comparative Anticancer Activity of Novel 2-Vinylindole Derivatives: A Preclinical Evaluation Guide

The indole scaffold is a privileged structure in oncology, but the introduction of a vinyl group at the C-2 or N-1 position unlocks unprecedented chemical space. As a Senior Application Scientist, I have observed that 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

The indole scaffold is a privileged structure in oncology, but the introduction of a vinyl group at the C-2 or N-1 position unlocks unprecedented chemical space. As a Senior Application Scientist, I have observed that 2-vinylindoles serve not only as versatile dienes for[4+2] cycloadditions to build complex tetrahydrocarbazoles but also as highly potent standalone pharmacophores. By modulating the electronic distribution and steric bulk around the vinyl axis, these derivatives can be precisely tuned to interact with diverse oncogenic targets, ranging from Topoisomerase II to the AGE/RAGE axis.

This guide objectively compares the performance of recent 2-vinylindole and N-vinylindole derivatives, detailing their mechanistic pathways and providing validated experimental protocols for their preclinical assessment.

Structural Classes and Mechanistic Divergence

Class A: Thiazolopyrimidine-Fused 2-Vinylindoles Late-stage functionalization of 2-vinylindoles has yielded novel thiazolopyrimidine hybrids that act as potent Topoisomerase II inhibitors. By stabilizing the DNA-enzyme cleavage complex, they induce lethal double-strand breaks. Compounds like IIa and IVa exhibit exceptional cytotoxicity against MCF-7 (breast) and HepG2 (hepatic) carcinomas, outperforming standard doxorubicin in 1[1].

Class B: N-Vinylindoles with Naphthyl Substituents Synthesized via Knoevenagel condensation, N-vinylindoles bearing a 2-naphthyl group (e.g., Compound 2i) represent a mechanistic paradigm shift. Instead of direct DNA damage, these derivatives inhibit the AGE2-BSA/sRAGE interaction. This blockade downregulates pro-survival signaling, leading to profound cell cycle arrest in the sub-G0 phase and subsequent apoptosis in 2[2].

Class C: 3-Substituted 2-Phenyl/Vinyl Indoles Modifications at the C-2 and C-3 positions generate rigidified planar derivatives that fit perfectly into the colchicine-binding site of tubulin. Specific 2-phenylindole derivatives have demonstrated low-nanomolar potency (IC₅₀ = 1.60 nM) against MCF-7 cells by disrupting 3[3].

Quantitative Performance Comparison

To facilitate rational drug design, the following table synthesizes the in vitro performance metrics of the leading 2-vinylindole derivatives across various malignancies.

Compound ClassRepresentative DerivativePrimary Target / MechanismTested Cell LinesIC₅₀ ValueSelectivity Index (SI)
Thiazolopyrimidine Hybrids Compounds IIa / IVaTopoisomerase II InhibitionMCF-7, HepG221.49–34.09 μM1.7–4.4 (vs BJ cells)
N-vinylindoles Compound 2i (2-naphthyl)AGE/RAGE BlockadeSKOV-3, HeLa, AGS2.03–5.68 µg/mLHigh (vs HaCaT cells)
2-Phenylindoles Compound 3eTubulin PolymerizationMCF-7, MDA-MB-2311.60 nMN/A
Mechanistic Pathway Visualization

The following diagram illustrates the divergent signaling cascades triggered by the two primary classes of vinylindole derivatives, ultimately converging on cancer cell apoptosis.

G N1 2-Vinylindole Scaffolds N2 Thiazolopyrimidine Hybrids N1->N2 N3 N-Vinylindoles (Naphthyl-substituted) N1->N3 N4 Topoisomerase II Inhibition N2->N4 Target Binding N5 AGE/RAGE Interaction Blockade N3->N5 Receptor Antagonism N6 DNA Double-Strand Breaks N4->N6 Cleavage Complex Accumulation N7 Sub-G0 Cell Cycle Arrest N5->N7 Proliferation Signal Downregulation N8 Apoptosis (Cancer Cell Death) N6->N8 Caspase 3/8 Activation N7->N8 Mitochondrial Depolarization

Mechanistic pathways of 2-vinylindole derivatives driving cancer cell apoptosis.

Validated Experimental Methodologies

To ensure scientific trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimizing their workflows.

Protocol 1: High-Throughput Cytotoxicity & Selectivity Profiling (MTT Assay)

Purpose: To quantify the antiproliferative activity and establish the Selectivity Index (SI) of novel derivatives.

  • Step 1: Cell Seeding and Synchronization

    • Procedure: Seed cancer cells (e.g., MCF-7, SKOV-3) and non-cancerous control cells (e.g., BJ fibroblasts, HaCaT keratinocytes) at 5×103 cells/well in 96-well plates. Incubate overnight in serum-free media.

    • Causality: Serum starvation synchronizes the cell cycle at the G0/G1 phase. This eliminates growth-phase artifacts, ensuring that the measured cytotoxicity is a direct result of the compound rather than variations in baseline proliferation rates.

  • Step 2: Compound Administration

    • Procedure: Treat cells with serial dilutions of the 2-vinylindole derivatives (0.1 to 100 μM). Maintain a final DMSO concentration of ≤0.1% (v/v). Include Doxorubicin or Vinblastine as positive controls.

    • Causality: Exceeding 0.1% DMSO can induce solvent-mediated membrane toxicity, artificially inflating the apparent potency of the drug. Positive controls validate the assay's dynamic range and sensitivity.

  • Step 3: Viability Quantification

    • Procedure: After 48 hours, add 20 μL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours, remove media, and dissolve formazan crystals in 150 μL DMSO. Read absorbance at 570 nm.

    • Causality: Only metabolically active cells cleave the tetrazolium ring via mitochondrial succinate dehydrogenase. The colorimetric shift is directly proportional to the viable cell count.

  • Step 4: Selectivity Index (SI) Calculation

    • Procedure: Calculate SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells).

    • Causality: An SI > 2.0 mathematically validates a favorable therapeutic window, proving the compound selectively targets malignant phenotypes while sparing healthy tissue.

Protocol 2: Topoisomerase II Decatenation Assay

Purpose: To validate the specific enzymatic target of thiazolopyrimidine-fused 2-vinylindoles.

  • Step 1: Substrate Preparation

    • Procedure: Utilize kinetoplast DNA (kDNA) from Crithidia fasciculata as the primary substrate.

    • Causality: kDNA consists of highly interlocked DNA minicircles. Unlike supercoiled plasmids, kDNA can only be decatenated by Topoisomerase II (which creates double-strand breaks), making this substrate strictly insensitive to Topoisomerase I activity.

  • Step 2: Enzymatic Reaction

    • Procedure: Incubate 200 ng of kDNA with 1 unit of human Topo IIα, ATP (1 mM), and varying concentrations of the 2-vinylindole derivative at 37°C for 30 minutes.

    • Causality: ATP is an absolute requirement for Topo II clamp closure and strand passage. Omitting ATP in a negative control well validates that any observed decatenation is strictly Topo II-mediated.

  • Step 3: Electrophoretic Resolution

    • Procedure: Stop the reaction with SDS/Proteinase K, then resolve on a 1% agarose gel containing ethidium bromide.

    • Causality: Catenated kDNA networks are too large to enter the gel and remain in the well. Decatenated minicircles migrate rapidly. A decrease in the migrating band intensity correlates directly with Topo II inhibition.

Conclusion & Future Directions

The 2-vinylindole scaffold is rapidly transitioning from a synthetic intermediate to a frontline pharmacophore in targeted cancer therapy. While thiazolopyrimidine hybrids excel as Topoisomerase II poisons, the emergence of N-vinylindoles targeting the AGE/RAGE axis highlights the structural plasticity of this core. Future drug development should focus on optimizing the pharmacokinetic profiles (ADMET) of these derivatives, particularly enhancing aqueous solubility without compromising their high Selectivity Indices.

References
  • Chemistry of 2-Vinylindoles: Synthesis and Applications Source: ResearchGate URL:1

  • Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities Source: PMC URL:2

  • Synthesis, molecular docking study and antitumor activity of novel 2-phenylindole derivatives Source: PubMed URL:3

Sources

Comparative

side-by-side comparison of poly(2-vinylindole) and poly(N-vinylcarbazole) properties

An In-Depth Analysis of Synthesis, Properties, and Applications for Scientific and Drug Development Professionals Poly(N-vinylcarbazole) (PVK) has long been a benchmark in the field of photoconductive and hole-transporti...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis of Synthesis, Properties, and Applications for Scientific and Drug Development Professionals

Poly(N-vinylcarbazole) (PVK) has long been a benchmark in the field of photoconductive and hole-transporting polymers, finding extensive use in applications ranging from organic electronics to advanced sensor technology. However, its structural isomer, poly(2-vinylindole) (P2VI), presents an intriguing, albeit less explored, alternative with a unique set of properties stemming from the distinct electronic and steric environment of the indole moiety. This guide offers a comprehensive side-by-side comparison of these two polymers, providing researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to make informed material selections for their specific applications.

At a Glance: Key Differences in Chemical Structure

The core distinction between poly(N-vinylcarbazole) and poly(2-vinylindole) lies in the attachment point of the polymerizable vinyl group to the aromatic heterocycle. In PVK, the vinyl group is bonded to the nitrogen atom of the carbazole ring. In contrast, P2VI features the vinyl group at the C2 position of the indole ring. This seemingly subtle variation has profound implications for the synthesis, and the resulting chemical and physical properties of the polymers.

Synthesis: A Tale of Two Polymerization Pathways

The synthetic accessibility of a polymer is a critical factor for its practical application. In this regard, PVK holds a distinct advantage.

Poly(N-vinylcarbazole) (PVK) is readily synthesized via both free-radical and cationic polymerization methods.[1][2] Free-radical polymerization, often initiated by compounds like 2,2'-azobisisobutyronitrile (AIBN), provides a straightforward and scalable route to high molecular weight PVK.[3] Cationic polymerization, initiated by Lewis acids, offers a pathway to control the polymer's tacticity, which in turn can influence its bulk properties.[4] Furthermore, advanced techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization have been successfully employed to create well-defined PVK architectures, such as star polymers.[1][5]

Poly(2-vinylindole) (P2VI) , conversely, presents a more formidable synthetic challenge. The acidic N-H proton of the indole ring can interfere with many conventional polymerization mechanisms, particularly cationic polymerization, where it can act as a chain-terminating agent. Consequently, the synthesis of P2VI often necessitates a multi-step process involving the protection of the indole nitrogen, followed by polymerization and subsequent deprotection. The 2-vinylindole monomer itself can be prepared through various organic reactions, including Wittig-type olefination and palladium-catalyzed cross-coupling reactions.[6][7] Achieving high molecular weight and controlled polymer architectures for P2VI remains an active area of research.

Experimental Protocol: Free-Radical Polymerization of N-Vinylcarbazole

A standard laboratory-scale synthesis of PVK via free-radical polymerization is outlined below.

  • Monomer Purification: N-vinylcarbazole (NVK) monomer is purified by recrystallization from methanol to eliminate inhibitors.

  • Initiator Solution: A solution of the initiator, 2,2'-azobisisobutyronitrile (AIBN), is prepared in a suitable solvent such as toluene.

  • Reaction Setup: The purified NVK is dissolved in toluene in a reaction flask equipped with a condenser and a nitrogen inlet.

  • Inert Atmosphere: The reaction mixture is thoroughly purged with dry nitrogen or argon to remove oxygen, which can inhibit the polymerization process.

  • Initiation: The AIBN solution is added to the reaction mixture, and the flask is heated to approximately 70°C to initiate polymerization.

  • Polymerization: The reaction is allowed to proceed for several hours, during which the viscosity of the solution will noticeably increase.

  • Isolation: The polymerization is terminated by cooling the reaction to room temperature. The polymer is then precipitated by slowly adding the viscous solution to a large volume of a non-solvent, such as methanol.

  • Purification: The precipitated PVK is collected by filtration, washed with fresh methanol to remove unreacted monomer and initiator residues, and dried under vacuum.

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer\nPurification Monomer Purification (Recrystallization) Initiator\nSolution Initiator Solution (AIBN in Toluene) Monomer\nPurification->Initiator\nSolution Polymerization\nReaction Polymerization (Inert Atmosphere, Heat) Initiator\nSolution->Polymerization\nReaction Termination Termination (Cooling) Polymerization\nReaction->Termination Precipitation Precipitation (in Methanol) Termination->Precipitation Washing Washing Precipitation->Washing Drying Drying (Vacuum) Washing->Drying Pure PVK Pure PVK Drying->Pure PVK

Caption: Workflow for the free-radical polymerization of PVK.

Side-by-Side Comparison of Physicochemical Properties

The structural disparities between P2VI and PVK manifest in their bulk properties, which are summarized in the table below.

PropertyPoly(2-vinylindole) (P2VI)Poly(N-vinylcarbazole) (PVK)
Synthesis Challenging due to the reactive N-H bond; often requires protection/deprotection steps.Readily synthesized by free-radical and cationic polymerization methods.[1][2]
Thermal Stability Good thermal stability has been reported for polyindole derivatives.[8]Excellent thermal stability with a high glass transition temperature (Tg) around 200 °C.[9][10][11]
Electrochemical Properties Electroactive, with the indole moiety capable of undergoing reversible oxidation and reduction.[7][12]A well-established hole-transporting material with reversible electrochemical behavior.[13][14]
Optical Properties Exhibits fluorescence and phosphorescence; optical band gap can be tuned.[15][16]Strong blue photoluminescence, though susceptible to excimer formation; photoconductive.[5][6]
Solubility Generally soluble in common organic solvents.Soluble in a range of common organic solvents.[6]

A Deeper Dive into Key Properties

Thermal Stability: PVK is celebrated for its exceptional thermal stability, characterized by a glass transition temperature (Tg) that can exceed 200°C.[9][10] This robustness makes it suitable for applications that involve high-temperature processing or operation. The thermal properties of PVK can be further tailored through the formation of composites and polymer networks.[11] While less data is available for P2VI, studies on related polyindoles indicate good thermal stability, which is attributed to the rigid polymer backbone.[8]

Electrochemical Behavior: Both polymers are electroactive, a property that is fundamental to their use in electronic devices. PVK is a canonical hole-transporting polymer, meaning it facilitates the movement of positive charge carriers through its carbazole side chains. Its electrochemical properties have been extensively documented, showing that it can be doped to achieve high conductivity.[13][14] Polyindoles, including P2VI, also display interesting electrochemical behavior.[7][12] The indole unit can be reversibly oxidized, leading to the formation of a conductive state. The specific redox potentials of these polymers are a key determinant of their suitability for applications such as batteries and sensors.

Optical and Electronic Properties: PVK is known for its strong blue photoluminescence, making it a material of interest for organic light-emitting diodes (OLEDs).[5] A notable drawback is the tendency for excimer formation between adjacent carbazole units, which can quench the emission. This can be mitigated through chemical functionalization of the polymer.[5] PVK is also a well-known photoconductor, exhibiting an increase in electrical conductivity upon exposure to light.[6]

Poly(2-vinylindole) and its derivatives also exhibit interesting photophysical properties, including fluorescence and phosphorescence.[15] The absorption and emission characteristics can be tuned by introducing substituents onto the indole ring. The optical band gap of polyindole can be modified, for example, by forming nanocomposites.[16]

Applications and Future Directions

The distinct property profiles of PVK and P2VI position them for a variety of applications.

Established Applications of PVK:

  • Organic Light-Emitting Diodes (OLEDs): As a hole-transport and emissive layer.

  • Photorefractive Materials: For applications in holography and optical data storage.[1]

  • Organic Photovoltaics: As a hole-transporting material in solar cells.

  • Sensors: As the active component in various chemical and biological sensors.

Potential Applications of P2VI:

  • Organic Electronics: As a novel hole-transporting material with potentially different energy levels and charge mobility compared to PVK.

  • Biocompatible Sensors: The indole moiety is a key structural feature in many biological molecules, suggesting that P2VI could serve as a platform for developing biocompatible sensing devices.

  • Drug Delivery Systems: The unique chemical environment of the indole ring could be leveraged for the controlled release of therapeutic agents.

Essential Characterization Protocols

A robust comparison of these polymers relies on standardized characterization techniques.

Thermal Analysis: TGA and DSC
  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and overall thermal stability of the polymer.

    • Protocol: A small, precisely weighed sample is heated in a controlled atmosphere (typically nitrogen) at a constant rate (e.g., 10 °C/min). The weight loss is recorded as a function of temperature.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).

    • Protocol: A small amount of the polymer is sealed in an aluminum pan and placed in the DSC instrument alongside an empty reference pan. The sample is then heated and cooled at a controlled rate, and the differential heat flow is measured.

G cluster_tga TGA Protocol cluster_dsc DSC Protocol TGA_Sample Sample Preparation TGA_Heating Controlled Heating TGA_Sample->TGA_Heating TGA_Data Weight Loss Measurement TGA_Heating->TGA_Data TGA_Result Decomposition Temperature TGA_Data->TGA_Result DSC_Sample Sample Encapsulation DSC_Program Temperature Program DSC_Sample->DSC_Program DSC_Data Heat Flow Measurement DSC_Program->DSC_Data DSC_Result Tg, Tm, Tc DSC_Data->DSC_Result

Caption: A generalized workflow for the thermal analysis of polymers.

Electrochemical Characterization: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for probing the electrochemical properties of materials.

  • Protocol:

    • A three-electrode system is employed, consisting of a working electrode (typically a glassy carbon or platinum electrode coated with a thin film of the polymer), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).

    • These electrodes are immersed in an electrolyte solution containing a supporting electrolyte.

    • The potential of the working electrode is swept linearly between two set values, and the resulting current is measured.

    • The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox potentials, electrochemical stability, and charge transport properties of the polymer.

Conclusion and Outlook

Poly(N-vinylcarbazole) continues to be a workhorse in the field of organic electronics, owing to its well-documented properties and straightforward synthesis. However, poly(2-vinylindole) is emerging as a compelling alternative with the potential to open up new avenues in materials science and drug development. While the synthetic hurdles associated with P2VI are significant, ongoing advancements in polymerization techniques are likely to make this promising polymer more readily accessible in the future. The choice between PVK and P2VI will be dictated by the specific demands of the application, requiring a careful consideration of factors such as synthetic feasibility, desired electronic and optical properties, and thermal stability. This guide provides a solid foundation of data and experimental context to aid researchers in this critical decision-making process.

References

  • Glania, C., et al. (2012). Synthesis of Star Poly(N-vinylcarbazole) by Microwave-Assisted Reversible Addition-Fragmentation Chain Transfer Polymerization (RAFT). Polymers, 4(2), 437-451. [Link]

  • Kennemur, J. G., et al. (2018). Stereoselective Helix-Sense-Selective Cationic Polymerization of N-Vinylcarbazole Using Chiral Lewis Acid Catalysis. Journal of the American Chemical Society, 140(28), 8873-8883. [Link]

  • Lalevée, J., et al. (2012). N-Vinylcarbazole: An Additive for Free Radical Promoted Cationic Polymerization upon Visible Light. ACS Macro Letters, 1(7), 802-806. [Link]

  • Wang, H., et al. (2011). A synthesis technology of poly(N-vinylcarbazole). Advanced Materials Research, 396-398, 1333-1336. [Link]

  • Karak, S., et al. (2015). Synthesis and Properties of Poly(N-vinylcarbazole) Covalently Functionalized Zinc Oxide Nanocomposites. Designed Monomers and Polymers, 18(7), 635-642. [Link]

  • Reyes-Mayer, A., et al. (2023). Enhancing Blue Emission in Poly(N-vinylcarbazole): Synthesis, Functionalization with Anthracene, and Mitigation of Aggregation-Caused Quenching. ACS Omega, 8(35), 31859-31869. [Link]

  • Lalevée, J., et al. (2012). N-Vinylcarbazole: An Additive for Free Radical Promoted Cationic Polymerization upon Visible Light. PubMed. [Link]

  • Lalevée, J., et al. (2012). N-Vinylcarbazole: An Additive for Free Radical Promoted Cationic Polymerization upon Visible Light. ResearchGate. [Link]

  • Li, Y., et al. (2006). Synthesis of N-vinylcarbazole–N-vinylpyrrolidone amphiphilic block copolymers by xanthate-mediated controlled radical polymerization. Canadian Journal of Chemistry, 84(9), 1152-1158. [Link]

  • Sytov, V. V., et al. (2012). Cationic Polymerization of Vinyl Monomers Under the Action of Metalorganic Compounds. In Advances in Polymer Science. IntechOpen. [Link]

  • Fayol, A., et al. (2006). Synthesis of 2-Vinylic Indoles and Derivatives via a Pd-Catalyzed Tandem Coupling Reaction. Organic Letters, 8(20), 4493-4496. [Link]

  • Wikipedia. Cationic polymerization. [Link]

  • Narender, P., et al. (2020). Chemistry of 2-Vinylindoles: Synthesis and Applications. ChemistrySelect, 5(40), 12431-12453. [Link]

  • Sivasamy, K. N., et al. (2010). Synthesis of a novel 2-vinyl indole. E-Journal of Chemistry, 7(S1), S365-S368. [Link]

  • Pielichowski, K., & Pielichowski, J. (2000). Synthesis of a New Series of 2-Vinylindoles and Their Cycloaddition Reactivity. Molecules, 5(3), 443-454. [Link]

  • Cui, D., et al. (2013). Perfectly isoselective polymerization of 2-vinylpyridine promoted by β-diketiminato rare-earth metal cationic complexes. Dalton Transactions, 42(45), 15979-15986. [Link]

  • Donat-Bouillud, A., et al. (2000). Optical properties of poly(N-vinylcarbazole)-based guest-host photorefractive polymer systems. Journal of the Optical Society of America B, 17(7), 1161-1169. [Link]

  • Itaya, A., et al. (1974). Optical properties of N-vinylcarbazole crystals. The Journal of Chemical Physics, 61(4), 1253-1258. [Link]

  • Trębacz, E. (1987). Thermal properties of poly-N-vinylcarbazole derivatives. Journal of Thermal Analysis, 32(4), 1135-1140. [Link]

  • Meerholz, K., et al. (1996). Photorefractive Properties of Poly(N-vinyl carbazole)-Based Composites for High-Speed Applications. Chemistry of Materials, 8(8), 1739-1745. [Link]

  • Rivera, E., et al. (2009). A Comparative Investigation Between Poly(N-vinylcarbazole) and Poly(3,6-N-vinylcarbazole): Spectroscopy, Conductivity, Thermal and Molecular Modeling. Designed Monomers and Polymers, 12(2), 133-144. [Link]

  • Lu, R.-B., et al. (2009). Poly(N-vinylcarbazole) Film-Based Liquid Crystal Films. Molecular Crystals and Liquid Crystals, 512(1), 120-130. [Link]

  • Lalevée, J., et al. (2015). N-Vinylcarbazole: As an Additive for Thermal Polymerization at Room Temperature with in situ Formation of Ag(0) Nanoparticules. Molecules, 20(8), 14009-14023. [Link]

  • AMEUR, F. Z., et al. (2018). Electrochemical, optical and morphological properties of poly (N-vinylcarbazole/TiO2) and (N-vinylcarbazole/aniline)/TiO2 copolymer prepared by electrochemical polymerization. Journal of the Serbian Chemical Society, 83(12), 1421-1433. [Link]

  • Amb, C. M., et al. (2009). Tailoring Electrochromic Properties using Poly(N-vinylcarbazole) and Poly(N-phenyl-2-(2'-thienyl)-5-(5''-vinyl-2''-thienyl)pyrrole) Blends. Macromolecules, 42(20), 7793-7799. [Link]

  • Dubois, J. E., et al. (1983). The electrochemical oxidation of poly(N-vinylcarbazole) films. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 79(7), 1761-1775. [Link]

  • Singh, A., et al. (2020). Morphological, thermal and optical study of graphene and poly N-vinyl carbazole (PNVC) based interpenetrating network. Mechanics of Advanced Materials and Structures, 28(19), 2026-2032. [Link]

  • Vishal K P. (2016). Poly vinyl carbazole. Slideshare. [Link]

  • Ciardelli, F., et al. (2006). Photorefractivity of poly-N-vinylindole-based materials as compared with that of poly-N-vinylcarbazole-based blends. Applied Optics, 45(33), 8477-8482. [Link]

  • Talbi, H., & Billaud, D. (1998). Electrochemical Characteristics of Polyindole Derivatives for Redox Capacitors. Synthetic Metals, 93(2), 105-109. [Link]

  • Billaud, D., et al. (1991). Electrochemical polymerization of indole. Synthetic Metals, 41(3), 1141-1144. [Link]

  • Brustolin, F., et al. (2001). Synthesis and characterization of different poly(1-vinylindole)s for photorefractive materials. Journal of Polymer Science Part A: Polymer Chemistry, 39(1), 253-262. [Link]

  • Gryczynski, I., et al. (2020). Photophysical properties of 2-Phenylindole in poly (vinyl alcohol) film at room temperature. Enhanced phosphorescence anisotropy with direct triplet state excitation. Methods and Applications in Fluorescence, 8(2), 025001. [Link]

  • Araújo, R. B., et al. (2017). Assessing the electrochemical properties of polypyridine and polythiophene for prospective applications in sustainable organic batteries. Physical Chemistry Chemical Physics, 19(2), 1143-1153. [Link]

  • John, A., & Palaniappan, S. (2016). Thermal and electrical properties of polyindole/ magnetite nanocomposites. The Chemist, 89(1), 27-33. [Link]

  • Sultanova, N. G., et al. (2009). Characterization of optical properties of optical polymers. Proceedings of SPIE, 7212, 72120J. [Link]

  • Karon, K., et al. (2021). Synthesis and Physicochemical Properties of Poly(2-ethyl-3-methylindole). ACS Omega, 6(32), 21081-21092. [Link]

  • Ramachandran, K., et al. (2013). Structural and Optical Properties of Polyindole-Manganese Oxide Nanocomposite. Indian Journal of Advances in Chemical Science, 2(3), 244-248. [Link]

  • Mishra, A., et al. (2020). Investigating the electrochemical properties of poly(vinylidene fluoride)/polyaniline blends doped with lithium-based salt. Scientific Reports, 10(1), 21626. [Link]

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Sources

Safety & Regulatory Compliance

Safety

Advanced Laboratory Guide: Handling, Safety, and Operational Protocols for 2-Ethenyl-1H-indole

Executive Summary & Chemical Profile 2-Ethenyl-1H-indole (CAS: 53654-35-6), frequently referred to as 2-vinylindole, is a highly versatile building block utilized extensively in the development of anticancer and antivira...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2-Ethenyl-1H-indole (CAS: 53654-35-6), frequently referred to as 2-vinylindole, is a highly versatile building block utilized extensively in the development of anticancer and antiviral compounds[1]. Featuring a reactive ethenyl (vinyl) substituent at the C2 position, it serves as an exceptional diene. This structural motif makes it highly valuable for[4+2] Diels-Alder and (4+3) cycloadditions to yield complex fused heterocyclic systems, such as tetrahydrocarbazoles and cyclohepta[b]indoles[1][2].

However, the specific chemical properties that make 2-ethenyl-1H-indole synthetically valuable also dictate its strict hazard profile. This guide provides researchers and drug development professionals with field-proven, causality-driven safety protocols and operational methodologies.

Mechanistic Hazard Assessment: The "Why" Behind the Danger

As a Senior Application Scientist, I emphasize that understanding the chemical reactivity of a compound is the most reliable way to design a safety protocol. The ethenyl moiety of 2-ethenyl-1H-indole is highly susceptible to electrophilic attack and subsequent addition reactions[1].

In a biological context, this means the compound can readily participate in cross-linking with nucleophilic residues (e.g., thiols, amines) present in epidermal and ocular proteins. According to [3], this reactivity translates directly into its Globally Harmonized System (GHS) classifications:

  • H318 (Serious Eye Damage): The compound can cause irreversible protein denaturation in the cornea upon contact.

  • H317 (Skin Sensitization): Covalent binding to skin proteins forms haptens, triggering an immune-mediated allergic response.

  • H315 (Skin Irritation): Direct electrophilic irritation of the epidermis.

  • H336 (STOT SE 3): Inhalation of vapors or fine dust can cause central nervous system depression, leading to drowsiness or dizziness.

HazardMech Molecule 2-Ethenyl-1H-indole (Reactive Ethenyl Group) Electrophilic Electrophilic/Nucleophilic Addition Susceptibility Molecule->Electrophilic Protein Covalent Binding to Ocular/Epidermal Proteins Electrophilic->Protein EyeDam Serious Eye Damage (H318) Protein->EyeDam SkinSens Skin Sensitization (H317) Protein->SkinSens

Figure 1: Mechanistic pathway linking reactive ethenyl moiety to specific GHS hazard classifications.

Personal Protective Equipment (PPE) Matrix

To counteract these specific hazards, standard laboratory attire is insufficient. As detailed by [1], the following PPE matrix outlines the required protective measures, grounded directly in the compound's reactivity profile.

Hazard ClassTarget OrganRequired PPEMechanistic Rationale
H318 (Eye Dam. 1)EyesTight-fitting chemical safety goggles or full-face shield.Standard safety glasses lack orbital seals, allowing reactive dust/aerosols to contact the cornea.
H315, H317 (Skin Irrit/Sens)Skin / HandsNitrile gloves (min. 0.11 mm thickness), extended cuff lab coat.Nitrile provides a sufficient barrier against incidental contact with solid indole derivatives.
H336 (STOT SE 3)CNS / LungsClosed-system ventilation (Fume Hood >100 fpm face velocity).Prevents inhalation of airborne particulates that cause systemic drowsiness and dizziness.

Operational Workflow: (4+3) Cycloaddition Protocol

To demonstrate the safe handling of 2-ethenyl-1H-indole in a practical setting, the following is a self-validating protocol for a (4+3) cycloaddition with α-haloketones to synthesize cyclohepta[b]indoles, adapted from standard methodologies published by [2]. This procedure integrates safety checkpoints directly into the chemical workflow.

Step-by-Step Methodology:
  • Pre-Operation Safety Verification:

    • Ensure the chemical fume hood is fully operational (face velocity ≥ 100 fpm).

    • Don required PPE: Nitrile gloves, chemical safety goggles, and a fully buttoned lab coat.

  • Reagent Preparation (Weighing):

    • Inside a draft-shielded balance (housed within the fume hood to mitigate H336 inhalation risks), carefully weigh 0.2 mmol (approx. 28.6 mg) of 2-ethenyl-1H-indole.

    • Transfer the solid immediately to a dry, inert-gas-purged reaction flask.

  • Reaction Assembly:

    • To the stirring solution of 2-ethenyl-1H-indole, add the α-haloketone (0.28 mmol, 1.4 equiv) and 2,2,2-trifluoroethanol (TFE) (86.4 μL, 1.2 mmol, 6.0 equiv) in toluene (0.4 mL, 0.5 M).

    • Causality Check: Toluene and TFE are volatile and toxic. Keeping the system closed prevents inhalation exposure while facilitating the necessary oxyallyl cation generation.

  • Initiation:

    • Slowly add N,N-Diisopropylethylamine (DIPEA) (52.3 μL, 0.3 mmol, 1.5 equiv) to the mixture.

    • Stir the sealed reaction for 1 hour at room temperature.

  • Quenching & Purification:

    • Remove the solvent under reduced pressure (using a rotary evaporator housed in a ventilated enclosure).

    • Purify the crude mixture via silica gel column chromatography to yield the corresponding cyclohepta[b]indole.

G Hazard 1. Hazard Assessment (H315, H317, H318, H336) PPE 2. PPE Selection (Nitrile Gloves, Goggles, Hood) Hazard->PPE Weighing 3. Material Transfer (Closed Balance Enclosure) PPE->Weighing Reaction 4. Cycloaddition Reaction (Toluene/TFE, Room Temp) Weighing->Reaction Quench 5. Quenching & Purification (Solvent Removal, Chromatography) Reaction->Quench Waste 6. Waste Segregation (Licensed Chemical Disposal) Quench->Waste

Figure 2: End-to-end operational safety and handling workflow for 2-ethenyl-1H-indole.

Waste Disposal and Spill Management

Proper logistical planning for waste is as critical as the reaction itself. 2-Ethenyl-1H-indole must never be introduced into municipal water systems.

Disposal Plan
  • Solid Waste: All contaminated consumables (weighing boats, pipette tips, gloves) must be segregated into a designated, clearly labeled "Hazardous Organic Solid Waste" container.

  • Liquid Waste: Reaction filtrates containing solvents like TFE must be collected in a "Halogenated Organic Waste" carboy, as TFE contains fluorine. Do not mix with non-halogenated waste streams.

  • Final Disposal: All waste must be processed by a licensed chemical waste management service in compliance with local environmental regulations[1].

Emergency Spill Response
  • Small Spills (< 50g): Wear appropriate PPE. Carefully sweep up the solid using a spark-proof tool to avoid dust generation. Place in a sealed container for hazardous waste disposal. Wash the spill area with a compatible solvent (e.g., ethanol) followed by soap and water.

  • Personnel Exposure: In case of eye contact (H318 risk), immediately flush eyes at an emergency eyewash station for a minimum of 15 minutes, holding eyelids open. Seek immediate ophthalmological medical attention.

References

  • NextSDS. "2-ethenyl-1H-indole — Chemical Substance Information." NextSDS Substance Database. URL:[Link]

  • ACS Publications. "Synthesis of Cyclohepta[b]indoles by (4 + 3) Cycloaddition of 2-Vinylindoles or 4H-Furo[3,2-b]indoles with Oxyallyl Cations." Journal of Organic Chemistry. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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